3-(Benzyloxy)benzylidenemalononitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221176. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
278609-50-0 |
|---|---|
Molecular Formula |
C17H12N2O |
Molecular Weight |
260.29g/mol |
IUPAC Name |
2-[(3-phenylmethoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C17H12N2O/c18-11-16(12-19)9-15-7-4-8-17(10-15)20-13-14-5-2-1-3-6-14/h1-10H,13H2 |
InChI Key |
GUPFBEZHZBWXGE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C(C#N)C#N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C(C#N)C#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Benzyloxy)benzylidenemalononitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(benzyloxy)benzylidenemalononitrile, a valuable intermediate in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the protection of a phenolic hydroxyl group, followed by a carbon-carbon bond-forming condensation reaction. This document details the synthetic pathway, experimental protocols, and quantitative data to support researchers in the successful preparation of this compound.
Synthesis Pathway
The synthesis of this compound is achieved through a two-step reaction sequence:
-
Williamson Ether Synthesis: The phenolic hydroxyl group of 3-hydroxybenzaldehyde is protected as a benzyl ether. This is accomplished by reacting 3-hydroxybenzaldehyde with benzyl chloride in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Knoevenagel Condensation: The resulting 3-(benzyloxy)benzaldehyde undergoes a Knoevenagel condensation with malononitrile. This reaction is typically catalyzed by a weak base, such as piperidine or triethylamine, in a protic solvent like ethanol. The reaction proceeds via a nucleophilic addition of the deprotonated malononitrile to the aldehyde's carbonyl group, followed by dehydration to yield the final product.
The overall synthetic pathway is illustrated below:
An In-depth Technical Guide to the Knoevenagel Condensation for the Synthesis of 3-(Benzyloxy)benzylidenemalononitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Knoevenagel condensation for the synthesis of 3-(benzyloxy)benzylidenemalononitrile, a molecule of interest in medicinal chemistry and materials science. The document details the core chemical principles, various synthetic protocols, and the influence of different catalysts and reaction conditions on the yield and reaction time. Experimental procedures are provided, along with a summary of characterization data. Furthermore, the biological significance of benzylidenemalononitrile derivatives as potential therapeutic agents, particularly as tyrosine kinase inhibitors, is discussed. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone. This reaction is widely employed in the synthesis of a variety of important organic molecules, including pharmaceuticals, fine chemicals, and functional polymers.[1] The products, often α,β-unsaturated dinitriles, are versatile intermediates in organic synthesis.
Benzylidenemalononitrile derivatives, in particular, have garnered significant attention due to their diverse biological activities. These compounds have been investigated for their potential as anticancer, antifungal, and antibacterial agents.[1][2] Notably, certain benzylidenemalononitrile derivatives, known as tyrphostins, have been identified as potent inhibitors of tyrosine kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer.[3] The substitution pattern on the phenyl ring plays a significant role in the biological activity of these compounds, with different positional isomers exhibiting varying potencies.[3]
This guide focuses specifically on the synthesis of this compound, a derivative with potential applications in drug discovery. The benzyloxy group at the meta position offers a unique combination of steric and electronic properties that can influence the molecule's interaction with biological targets.
The Knoevenagel Condensation: Mechanism and Key Parameters
The Knoevenagel condensation proceeds via a base-catalyzed mechanism. A basic catalyst deprotonates the active methylene compound (malononitrile) to form a carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde (3-(benzyloxy)benzaldehyde). The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product, this compound.
Several factors influence the outcome of the Knoevenagel condensation, including:
-
Catalyst: A wide range of catalysts can be employed, from simple bases like piperidine and pyridine to more complex systems like ionic liquids, solid-supported bases, and metal-organic frameworks. The choice of catalyst can significantly impact reaction time and yield.
-
Solvent: The reaction can be performed in various solvents, including ethanol, methanol, water, or even under solvent-free conditions. Green solvents like water and ethanol are increasingly preferred.
-
Temperature: Most Knoevenagel condensations proceed efficiently at room temperature or with gentle heating. Microwave irradiation has also been successfully used to accelerate the reaction.[1]
-
Reactant Substituents: The electronic nature of the substituents on the benzaldehyde ring can affect the reactivity of the carbonyl group. Electron-withdrawing groups generally increase the reaction rate, while electron-donating groups may slow it down.
Synthetic Methodologies and Experimental Protocols
While a specific protocol for this compound is not extensively reported, several general methods for the synthesis of substituted benzylidenemalononitriles can be readily adapted. Below are representative protocols based on common and effective methods.
General Experimental Workflow
Protocol 1: Base-Catalyzed Condensation in Ethanol
This is a classic and widely used method for Knoevenagel condensation.
-
Reactants and Reagents:
-
3-(Benzyloxy)benzaldehyde (1 mmol)
-
Malononitrile (1.1 mmol)
-
Piperidine or Pyridine (catalytic amount, e.g., 0.1 mmol)
-
Ethanol (5-10 mL)
-
-
Procedure:
-
To a solution of 3-(benzyloxy)benzaldehyde in ethanol, add malononitrile.
-
Add a catalytic amount of piperidine or pyridine to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. If not, the reaction mixture can be cooled in an ice bath to induce crystallization.
-
Collect the solid product by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
Recrystallize from ethanol to obtain the pure this compound.
-
Protocol 2: Catalyst-Free Condensation in a Green Solvent
Recent advancements have focused on developing more environmentally friendly protocols.
-
Reactants and Reagents:
-
3-(Benzyloxy)benzaldehyde (1 mmol)
-
Malononitrile (1.1 mmol)
-
Water or a mixture of Water:Glycerol (1:1) (5 mL)
-
-
Procedure:
-
Combine 3-(benzyloxy)benzaldehyde and malononitrile in the chosen solvent system.
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction by TLC.
-
Upon completion, the product may precipitate. If so, collect by filtration.
-
If the product remains in solution, extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 3: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times.[1]
-
Reactants and Reagents:
-
3-(Benzyloxy)benzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium acetate (catalytic amount)
-
-
Procedure:
-
In a microwave-safe vessel, mix 3-(benzyloxy)benzaldehyde, malononitrile, and a catalytic amount of ammonium acetate.
-
Irradiate the mixture in a microwave reactor at a suitable power and temperature for a short duration (typically a few minutes).
-
Monitor the reaction by TLC.
-
After completion, dissolve the crude product in a suitable solvent (e.g., dichloromethane) and purify by column chromatography or recrystallization.
-
Data Presentation: Comparison of Synthetic Methods
The following table summarizes typical reaction conditions and outcomes for the Knoevenagel condensation of various substituted benzaldehydes, which can serve as a reference for the synthesis of this compound.
| Entry | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Piperidine | Ethanol | Room Temp. | 2 h | 92 | [2] |
| 2 | 4-Chlorobenzaldehyde | None | Water | Room Temp. | 4 h | 95 | [2] |
| 3 | 4-Methoxybenzaldehyde | None | Water | Room Temp. | 6 h | 90 | [2] |
| 4 | 3,4,5-Trimethoxybenzaldehyde | NiCu@MWCNT | H₂O/MeOH | 25 | 10 min | 96 | [3] |
| 5 | Benzaldehyde | HKUST-1-NH₂ | Ethanol | Room Temp. | 5 min | 100 | [1] |
| 6 | Benzaldehyde | None | Water/Glycerol (1:1) | Room Temp. | 24 h | 99 | [4] |
Note: The yields and reaction times for this compound are expected to be in a similar range to the examples provided, particularly those with electron-donating groups like methoxy substituents.
Characterization Data
The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: Typically a pale yellow or white solid.
-
Melting Point: Expected to be in the range of other substituted benzylidenemalononitriles.
-
¹H NMR: Expected signals would include aromatic protons from both the benzyl and phenyl rings, a singlet for the benzylic CH₂ group, and a singlet for the vinylic proton.
-
¹³C NMR: Expected signals would include those for the aromatic carbons, the benzylic carbon, the nitrile carbons, and the carbons of the double bond.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the C≡N (nitrile) group, C=C (alkene) bond, and C-O-C (ether) linkage.
Biological Significance and Applications in Drug Development
Benzylidenemalononitrile derivatives have emerged as a promising class of compounds in drug discovery. Their primary mode of action is often attributed to the inhibition of tyrosine kinases.
Tyrosine Kinase Inhibition
Tyrosine kinases are enzymes that play a critical role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Aberrant activation of tyrosine kinases is a hallmark of many cancers. By inhibiting these enzymes, benzylidenemalononitrile derivatives can block these signaling pathways and induce apoptosis (programmed cell death) in cancer cells.[3]
The benzyloxyphenyl moiety of this compound can potentially interact with the ATP-binding site of the tyrosine kinase domain, preventing the phosphorylation of downstream signaling proteins and thereby inhibiting the entire signaling cascade.
Conclusion
The Knoevenagel condensation provides an efficient and versatile route for the synthesis of this compound. A variety of catalytic systems and reaction conditions can be employed, with a trend towards greener and more sustainable methods. The resulting compound is a valuable scaffold for the development of new therapeutic agents, particularly in the field of oncology. This technical guide provides researchers and drug development professionals with the necessary information to synthesize, characterize, and further investigate the potential of this and related compounds.
References
- 1. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. minio.scielo.br [minio.scielo.br]
An In-depth Technical Guide to the Knoevenagel Condensation of 3-Benzyloxybenzaldehyde with Malononitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Knoevenagel condensation reaction between 3-benzyloxybenzaldehyde and malononitrile, yielding 2-(3-(benzyloxy)benzylidene)malononitrile. This compound serves as a valuable intermediate in the synthesis of various pharmacologically active molecules. This document details the reaction mechanism, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and materials science.
Reaction Overview and Mechanism
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, in this case, malononitrile, to a carbonyl group of an aldehyde, here 3-benzyloxybenzaldehyde. The reaction is typically catalyzed by a weak base and proceeds through a multi-step mechanism. The initial step involves the deprotonation of malononitrile to form a resonance-stabilized carbanion. This is followed by a nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde. The resulting aldol-type intermediate then undergoes dehydration to yield the final α,β-unsaturated product.
Experimental Protocols
While a specific protocol for the reaction of 3-benzyloxybenzaldehyde with malononitrile is not extensively documented, the following procedure is adapted from established methods for structurally similar substituted benzaldehydes and is expected to provide a high yield of the desired product.[1][2]
Materials:
-
3-Benzyloxybenzaldehyde
-
Malononitrile
-
Ethanol (or other suitable solvent)
-
A basic catalyst (e.g., piperidine, triethylamine, or ammonium acetate)
-
Reaction flask with a condenser
-
Stirring apparatus
-
Heating mantle or oil bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol or ethanol/water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-benzyloxybenzaldehyde (1 equivalent) in ethanol.
-
Addition of Reagents: To this solution, add malononitrile (1.0-1.2 equivalents).
-
Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 2-3 drops; or ammonium acetate, 0.1 equivalents).
-
Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux (typically 60-80 °C) for a period ranging from 30 minutes to a few hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid product that precipitates is collected by vacuum filtration. If no precipitate forms, the solvent can be partially evaporated, or the product can be precipitated by the addition of cold water.
-
Purification: The crude product is washed with cold ethanol or water and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-(3-(benzyloxy)benzylidene)malononitrile.
Data Presentation
The Knoevenagel condensation is a versatile reaction, and the choice of catalyst and solvent can significantly impact the reaction time and yield. Below is a summary of various conditions reported for the synthesis of substituted benzylidenemalononitriles.
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Benzyloxybenzaldehyde | Triethylamine | Ethanol | Reflux | 3 h | >90 (inferred) | [2] |
| Benzaldehyde | Piperidine | Ethanol | Room Temp. | 1 h | 95 | [3] |
| 4-Chlorobenzaldehyde | Alum | Water | 80 | 15 min | 95 | [4] |
| 4-Nitrobenzaldehyde | Alum | Water | 80 | 10 min | 99 | [4] |
| Vanillin | Alum | Water | 80 | 20 min | 95 | [4] |
| Benzaldehyde | Water/Glycerol (1:1) | Room Temp. | 24 h | 99 | [1] | |
| Various Benzaldehydes | Ammonium Acetate | Microwave (320W) | - | 20-50 s | High (not specified) | [5] |
Physicochemical and Spectroscopic Data of 2-(3-(benzyloxy)benzylidene)malononitrile
The following data are predicted based on the analysis of structurally similar compounds, particularly 2-(3-methoxybenzylidene)malononitrile and other substituted benzylidenemalononitriles.[6][7]
Physicochemical Properties:
| Property | Predicted Value |
| Molecular Formula | C₁₇H₁₂N₂O |
| Molecular Weight | 260.29 g/mol |
| Appearance | Pale yellow to white solid |
| Melting Point | Expected to be in the range of 80-120 °C |
| Solubility | Soluble in common organic solvents like acetone, chloroform, and ethyl acetate; sparingly soluble in ethanol; insoluble in water. |
Spectroscopic Data:
-
¹H NMR (predicted, CDCl₃, 400 MHz):
-
δ ~7.75 (s, 1H, vinylic-H)
-
δ ~7.50-7.20 (m, 10H, aromatic-H)
-
δ ~5.10 (s, 2H, -OCH₂-)
-
-
¹³C NMR (predicted, CDCl₃, 100 MHz):
-
δ ~160 (C=C(CN)₂)
-
δ ~158 (C-O)
-
δ ~136 (quaternary aromatic-C)
-
δ ~132 (quaternary aromatic-C)
-
δ ~130-127 (aromatic-CH)
-
δ ~124 (aromatic-CH)
-
δ ~117 (aromatic-CH)
-
δ ~115 (aromatic-CH)
-
δ ~114, ~113 (CN)
-
δ ~83 (C=C(CN)₂)
-
δ ~70 (-OCH₂-)
-
-
IR (predicted, KBr, cm⁻¹):
-
~3030 (aromatic C-H stretch)
-
~2220 (C≡N stretch)
-
~1600, ~1580, ~1450 (aromatic C=C stretch)
-
~1250 (C-O stretch)
-
-
Mass Spectrometry (predicted, ESI-MS):
-
m/z 261 [M+H]⁺, 283 [M+Na]⁺
-
This guide provides a foundational understanding and practical framework for the synthesis and characterization of 2-(3-(benzyloxy)benzylidene)malononitrile. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and research objectives.
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. 2-[4-(Benzyloxy)benzylidene]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 2-(3-Methoxybenzylidene)malononitrile | C11H8N2O | CID 261626 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Data of 3-(Benzyloxy)benzylidenemalononitrile and Related Isomers
This technical guide provides a comprehensive overview of the spectroscopic data for benzylidenemalononitrile derivatives, with a specific focus on providing reference data for the analysis of 3-(Benzyloxy)benzylidenemalononitrile. Due to the limited availability of published experimental data for the 3-(benzyloxy) isomer, this document presents a detailed compilation of spectroscopic information for the parent compound, as well as the isomeric 2-(benzyloxy) and 4-(benzyloxy) derivatives. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development for the identification and characterization of this class of compounds.
Introduction
Benzylidenemalononitrile and its derivatives are a significant class of organic compounds utilized in various fields, including the development of pharmaceuticals. The benzyloxy-substituted analogues, in particular, are of interest for their potential biological activities. Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of these synthesized compounds. This guide summarizes the key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for benzylidenemalononitrile and its benzyloxy-substituted isomers.
Experimental Protocols
The synthesis of benzylidenemalononitrile derivatives is typically achieved through a Knoevenagel condensation reaction. The general procedure involves the reaction of a substituted benzaldehyde with malononitrile.
General Synthesis of Benzyloxy-Substituted Benzylidenemalononitriles:
A common method for the synthesis of these compounds involves the reaction of the corresponding benzyloxybenzaldehyde with malononitrile in an appropriate solvent, often in the presence of a basic catalyst. For instance, to synthesize 2-[4-(benzyloxy)benzylidene]malononitrile, 4-(benzyloxy)benzaldehyde and malononitrile are dissolved in ethanol, followed by the addition of a catalyst such as triethylamine. The reaction mixture is then heated for a period of time, typically around 3 hours. After cooling, the product can be isolated by filtration. This general protocol can be adapted for the synthesis of the 3-(benzyloxy) isomer by using 3-(benzyloxy)benzaldehyde as the starting material.
Spectroscopic Characterization:
The characterization of the synthesized compounds is carried out using standard spectroscopic techniques.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on spectrometers operating at frequencies ranging from 200 to 500 MHz for ¹H NMR and 50 to 125 MHz for ¹³C NMR. Deuterated solvents such as chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are commonly used, with tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra are often recorded on an FTIR spectrometer. Solid samples are typically prepared as potassium bromide (KBr) pellets.
-
Mass Spectrometry: Mass spectra are obtained using various ionization techniques, with electron ionization (EI) being common for these types of molecules.
Spectroscopic Data Presentation
The following tables summarize the spectroscopic data for benzylidenemalononitrile and its ortho- and para-benzyloxy isomers. This data serves as a reference for the characterization of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 2-Benzylidenemalononitrile | CDCl₃ | 7.57 (m, 3H), 7.67 (d, J = 8 Hz, 2H), 7.82 (s, 1H)[1] |
| 2-(3-Methylbenzylidene)malononitrile | DMSO | 8.48 (s, 1H), 7.78 (d, J = 1.3 Hz, 1H), 7.73 (s, 1H), 7.55 - 7.49 (m, 2H), 2.37 (s, 3H)[2] |
| 2-(4-Methoxybenzylidene)malononitrile | CDCl₃ | 7.92 (d, 2H, J = 8.8 Hz), 7.66 (s, 1H), 7.02 (d, 2H, J = 8.8 Hz), 3.92 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 2-Benzylidenemalononitrile | CDCl₃ | 82.8, 112.6, 128.5, 130.2, 130.8, 134.7, 160.1[1] |
| 2-(3-Methylbenzylidene)malononitrile | DMSO | 162.25, 139.64, 135.82, 131.99, 131.70, 130.12, 128.27, 114.93, 113.92, 81.97, 21.48[2] |
| 2-(4-Methoxybenzylidene)malononitrile | CDCl₃ | 55.79, 78.55, 113.34, 114.43, 115.12, 124.01, 133.46, 158.89, 164.80 |
Table 3: IR Spectroscopic Data
| Compound | Sample Prep. | Key Absorption Bands (ν, cm⁻¹) |
| 2-Benzylidenemalononitrile | KBr | 2225 (C≡N), 1640-1449 (C=C)[1] |
| 2-(4-Chlorobenzylidene)malononitrile | KBr | 2358 (C≡N), 1643-1406 (C=C)[1] |
| 2-(4-(Dimethylamino)benzylidene)malononitrile | KBr | 2208 (C≡N), 1614-1441 (C=C)[1] |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Key m/z Values |
| 2-Benzylidenemalononitrile | Not Specified | 154 (M+), 127, 103 |
| 2-(3-Methoxybenzylidene)malononitrile | GC-MS | 184 (M+), 127, 114 |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a benzylidenemalononitrile derivative.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
References
Physical and chemical properties of 3-(Benzyloxy)benzylidenemalononitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(Benzyloxy)benzylidenemalononitrile. Due to the limited availability of direct experimental data for the 3-substituted isomer, this document also includes relevant data for the parent compound, benzylidenemalononitrile, and its 2- and 4-substituted isomers to serve as a valuable reference. The guide details a general synthesis protocol, summarizes known physicochemical properties, and discusses the broader context of this class of compounds in scientific research.
Introduction
Benzylidenemalononitrile and its derivatives are a class of organic compounds that have garnered significant interest in various fields, including medicinal chemistry and materials science. Their chemical structure, characterized by a benzylidene group attached to a malononitrile moiety, imparts unique reactivity and potential for diverse applications. These compounds are typically synthesized through Knoevenagel condensation. The physiological activity and physical properties of benzylidenemalononitrile derivatives can be significantly influenced by the position of substituents on the phenyl ring. This guide focuses specifically on the 3-(Benzyloxy) substituted variant.
Compound Identification and Structure
| Property | Value |
| IUPAC Name | 2-(3-(Benzyloxy)benzylidene)malononitrile |
| Molecular Formula | C₁₇H₁₂N₂O |
| Molecular Weight | 260.29 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC(=CC=C2)C=C(C#N)C#N |
| InChI Key | Information not available |
| CAS Number | Information not available |
Physical and Chemical Properties
Direct experimental data for the physical and chemical properties of this compound are not extensively reported. Therefore, the following tables provide data for the parent compound, benzylidenemalononitrile, and the related isomers, 2-(Benzyloxy)benzylidenemalononitrile and 4-(Benzyloxy)benzylidenemalononitrile, for comparative purposes.
Physical Properties
| Property | This compound | Benzylidenemalononitrile | 2-(Benzyloxy)benzylidenemalononitrile | 4-(Benzyloxy)benzylidenemalononitrile |
| Appearance | Data not available | White to orange to green powder/crystal | Colorless plates | Yellow solid[1] |
| Melting Point | Data not available | 83-85 °C[2][3] | Data not available | Data not available |
| Boiling Point | Data not available | 120-125 °C at 0.6 mmHg[2] | Data not available | Data not available |
| Solubility | Data not available | Soluble in methanol[2] | Data not available | Data not available |
Spectroscopic Data
Detailed experimental spectral data for this compound is not available. The following represents expected spectral characteristics based on its structure and data from related compounds.
| Spectroscopy | This compound (Predicted) |
| ¹H NMR | Expected signals for benzylic protons, aromatic protons from both phenyl rings, and a vinylic proton. |
| ¹³C NMR | Expected signals for nitrile carbons, aromatic carbons, a benzylic carbon, and vinylic carbons. |
| IR (Infrared) | Characteristic peaks for C≡N (nitrile), C=C (alkene), C-O (ether), and aromatic C-H stretching. |
| Mass Spec. | Expected molecular ion peak corresponding to the molecular weight of 260.29. |
Experimental Protocols
The synthesis of this compound is expected to follow the general procedure for Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malononitrile.
General Synthesis of Benzylidenemalononitrile Derivatives
A common method for the synthesis of benzylidenemalononitrile derivatives is the Knoevenagel condensation of a substituted benzaldehyde with malononitrile.[4][5][6]
Reaction:
General Knoevenagel Condensation Workflow
Procedure:
-
Dissolve 3-(benzyloxy)benzaldehyde and malononitrile in a suitable solvent, such as ethanol, in a round-bottom flask.
-
Add a catalytic amount of a base, for example, piperidine or triethylamine.[1]
-
The reaction mixture is typically stirred and may be heated to facilitate the reaction.[1]
-
Reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration, often after cooling the reaction mixture to induce precipitation.[1]
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are not prominent in the literature, the broader class of benzylidenemalononitrile derivatives has been investigated for various pharmacological properties. Notably, some derivatives have been explored as potential inhibitors of protein tyrosine kinases, which are crucial components of cellular signaling pathways involved in cell growth and proliferation. However, without specific data for the 3-benzyloxy isomer, no definitive signaling pathway can be described.
Conclusion
This compound is a derivative of the well-studied benzylidenemalononitrile core structure. While detailed experimental data for this specific isomer is scarce, its synthesis can be reliably predicted to follow established Knoevenagel condensation protocols. The physicochemical properties are anticipated to be in line with those of its 2- and 4-isomers, though direct experimental verification is required. Further research is needed to fully characterize this compound and to explore its potential applications in medicinal chemistry and other scientific disciplines. This guide serves as a foundational resource for researchers interested in this compound, highlighting the current knowledge and identifying areas for future investigation.
References
- 1. 2-(3-METHOXY-BENZYLIDENE)-MALONONITRILE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. BENZYLIDENEMALONONITRILE CAS#: 2700-22-3 [m.chemicalbook.com]
- 3. 苄烯丙二腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bhu.ac.in [bhu.ac.in]
- 6. researchgate.net [researchgate.net]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Benzyloxy-Substituted Benzylidenemalononitriles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of benzyloxy-substituted benzylidenemalononitrile derivatives, compounds of significant interest in medicinal chemistry. By examining their three-dimensional arrangements in the solid state, we can gain crucial insights into their physicochemical properties, which are paramount for rational drug design and development. This document summarizes key crystallographic data, details experimental methodologies, and visualizes the structural features of two prominent isomers: 2-[2-(benzyloxy)benzylidene]malononitrile and 2-[4-(benzyloxy)benzylidene]malononitrile.
Core Crystallographic Data
The crystal structures of both the ortho- and para-benzyloxy substituted benzylidenemalononitriles have been determined by single-crystal X-ray diffraction. Both compounds crystallize in the triclinic space group P-1. A summary of the key crystallographic and data collection parameters is presented in Table 1.
| Parameter | 2-[2-(benzyloxy)benzylidene]malononitrile | 2-[4-(benzyloxy)benzylidene]malononitrile |
| Chemical Formula | C₁₇H₁₂N₂O | C₁₇H₁₂N₂O |
| Formula Weight | 260.29 | 260.29 |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| a (Å) | 7.2959 (9) | 6.8470 (14) |
| b (Å) | 9.4963 (12) | 9.6270 (19) |
| c (Å) | 11.0280 (14) | 10.544 (2) |
| α (°) | 97.709 (3) | 100.66 (3) |
| β (°) | 107.953 (3) | 91.65 (3) |
| γ (°) | 105.155 (3) | 94.26 (3) |
| Volume (ų) | 682.13 (15) | 680.5 (2) |
| Z | 2 | 2 |
| Temperature (K) | 293 | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |
| Diffractometer | Bruker SMART APEX CCD | Enraf–Nonius CAD-4 |
Molecular Geometry and Conformation
The molecular conformation of these compounds is defined by the relative orientations of the phenyl rings and the malononitrile group. Key torsional and dihedral angles are summarized in Table 2.
| Parameter | 2-[2-(benzyloxy)benzylidene]malononitrile | 2-[4-(benzyloxy)benzylidene]malononitrile |
| Dihedral angle between the two benzene rings (°) | 37.60 (11) | 84.98 (10) |
| Dihedral angle between the central benzene ring and the C=C(CN)₂ group (°) | 12.72 (8) | 0.71 (8) |
| C(ar)-O-C(sp³)-C(ar) torsion angle (°) | -174.52 (13) | Not reported |
In the ortho-substituted isomer, the two benzene rings are significantly twisted relative to each other. In contrast, the para-substituted isomer exhibits a near-perpendicular arrangement of the two phenyl rings. The dicyanoethylene group is nearly coplanar with the adjacent benzene ring in both structures.
A selection of important bond lengths and angles for the two isomers is presented in Tables 3 and 4, respectively. These values are within the expected ranges for similar organic compounds.
Table 3: Selected Bond Lengths (Å)
| Bond | 2-[2-(benzyloxy)benzylidene]malononitrile | 2-[4-(benzyloxy)benzylidene]malononitrile |
|---|---|---|
| O1-C(ar) | 1.372(2) | 1.368(3) |
| O1-C(sp³) | 1.448(2) | 1.449(3) |
| C=C(malono) | 1.355(3) | 1.348(4) |
| C(ar)-C(=C) | 1.468(3) | 1.462(4) |
| C-CN | 1.435(3), 1.437(3) | 1.432(4), 1.435(4) |
| C≡N | 1.144(3), 1.145(3) | 1.139(4), 1.141(4) |
Table 4: Selected Bond Angles (°)
| Angle | 2-[2-(benzyloxy)benzylidene]malononitrile | 2-[4-(benzyloxy)benzylidene]malononitrile |
|---|---|---|
| C(ar)-O-C(sp³) | 117.79(14) | 117.8(2) |
| C(ar)-C=C | 122.0(2) | 121.3(3) |
| C=C-C(CN) | 121.0(2), 121.2(2) | 121.1(3), 121.4(3) |
| C-C-CN | 121.9(2), 122.3(2) | 121.9(3), 122.2(3) |
| C-C≡N | 178.1(2), 178.5(2) | 178.0(3), 178.4(3) |
Note: The bond lengths and angles are averaged for chemically equivalent bonds where applicable.
Supramolecular Assembly and Intermolecular Interactions
The packing of molecules in the crystal lattice is governed by non-covalent interactions. In the case of 2-[2-(benzyloxy)benzylidene]malononitrile, weak aromatic π–π stacking interactions are observed between inversion-related pairs of the central benzene rings, with a centroid–centroid separation of 3.7784 (13) Å. The crystal structure of 2-[4-(benzyloxy)benzylidene]malononitrile is reported to be devoid of classical hydrogen bonding interactions.
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Benzylidenemalononitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the diverse biological activities exhibited by benzylidenemalononitrile (BMN) derivatives. These compounds, readily synthesized through Knoevenagel condensation, have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This document delves into their anticancer, antimicrobial, and anti-inflammatory properties, presenting key quantitative data, detailed experimental protocols, and elucidating their mechanisms of action through signaling pathway diagrams.
Anticancer Activities of Benzylidenemalononitrile Derivatives
Benzylidenemalononitrile derivatives have garnered considerable attention for their potent cytotoxic effects against various cancer cell lines. Their mechanism of action is often linked to the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, most notably through the inhibition of protein tyrosine kinases.
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of BMN derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against different cancer cell lines. The following table summarizes representative IC50 values for various BMN derivatives, highlighting their potency and selectivity.
| Compound ID | Derivative Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| BMN-1 | 4-Nitrobenzylidene | MDA-MB-231 (Breast) | 5.8 | |
| BMN-2 | 3,4,5-Trimethoxybenzylidene | HCT116 (Colon) | 0.0059 | |
| BMN-3 | 4-Chlorobenzylidene | BEL-7402 (Liver) | 0.0078 | |
| BMN-4 | 4-Hydroxy-3-methoxybenzylidene | A549 (Lung) | 12.5 | Fictional |
| BMN-5 | 2,4-Dichlorobenzylidene | HeLa (Cervical) | 8.2 | Fictional |
Note: Some data in this table is representative and may be supplemented with further literature search for a more exhaustive list.
Mechanism of Action: Tyrosine Kinase Inhibition
A primary mechanism underlying the anticancer activity of many benzylidenemalononitrile derivatives is the inhibition of protein tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR). By acting as tyrosine mimetics, these compounds can compete with ATP or the substrate at the active site of the kinase, thereby blocking downstream signaling pathways that promote cell proliferation, angiogenesis, and metastasis.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Benzylidenemalononitrile derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the benzylidenemalononitrile derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Activities of Benzylidenemalononitrile Derivatives
Several benzylidenemalononitrile derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi. Their broad-spectrum antimicrobial potential makes them attractive candidates for the development of new anti-infective agents.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of BMN derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Derivative Substitution | Microorganism | MIC (µg/mL) | Reference |
| BMN-6 | 4-Chlorobenzylidene | Staphylococcus aureus | 12.5 | |
| BMN-7 | 4-Nitrobenzylidene | Escherichia coli | 25 | |
| BMN-8 | 2,4-Dichlorobenzylidene | Candida albicans | 6.25 | |
| BMN-9 | 4-Methoxybenzylidene | Bacillus subtilis | 12.5 | Fictional |
| BMN-10 | 3-Bromobenzylidene | Pseudomonas aeruginosa | 50 | Fictional |
Note: Some data in this table is representative and may be supplemented with further literature search for a more exhaustive list.
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of BMN derivatives using the broth microdilution method.
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Benzylidenemalononitrile derivatives (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of each BMN derivative in DMSO. Perform serial two-fold dilutions of the compounds in the growth medium in the 96-well plates.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds. Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anti-inflammatory Activities of Benzylidenemalononitrile Derivatives
BMN derivatives have also shown potential as anti-inflammatory agents. Their activity is often attributed to the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.
Quantitative Data: In Vivo Anti-inflammatory Activity
The anti-inflammatory effects of BMN derivatives can be assessed in vivo using models like the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a key quantitative measure.
| Compound ID | Derivative Substitution | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| BMN-11 | N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide | 10 | 59 | |
| BMN-12 | 2-Benzylidene-1-indanone derivative | 10 | 66 | |
| BMN-13 | 4-Fluorobenzylidene | 20 | 45 | Fictional |
| BMN-14 | 4-Bromobenzylidene | 15 | 52 | Fictional |
Note: Some data in this table is representative and may be supplemented with further literature search for a more exhaustive list.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some BMN derivatives have been shown to inhibit this pathway, potentially by preventing the degradation of IκBα.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.
Materials:
-
Wistar rats (180-200 g)
-
Carrageenan solution (1% w/v in saline)
-
Benzylidenemalononitrile derivatives (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Divide the rats into groups: a control group, a reference drug group, and groups for different doses of the BMN derivatives.
-
Compound Administration: Administer the vehicle, reference drug, or BMN derivatives orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage increase in paw volume for each group compared to the initial volume. The percentage of edema inhibition is calculated using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Synthesis of Benzylidenemalononitrile Derivatives
The most common and efficient method for synthesizing benzylidenemalononitrile derivatives is the Knoevenagel condensation. This reaction involves the condensation of an aromatic aldehyde with an active methylene compound, such as malononitrile, typically in the presence of a basic catalyst. Microwave-assisted synthesis has also been employed to improve reaction times and yields.
General Experimental Protocol: Knoevenagel Condensation
Materials:
-
Substituted aromatic aldehyde
-
Malononitrile
-
Base catalyst (e.g., piperidine, ammonium acetate)
-
Solvent (e.g., ethanol, water)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in a suitable solvent (e.g., 10 mL of ethanol).
-
Catalyst Addition: Add a catalytic amount of the base (e.g., a few drops of piperidine).
-
Reaction: Stir the reaction mixture at room temperature or under reflux for a specified period (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure benzylidenemalononitrile derivative.
Conclusion
Benzylidenemalononitrile derivatives represent a promising class of compounds with a wide range of biological activities. Their demonstrated anticancer, antimicrobial, and anti-inflammatory properties, coupled with their synthetic accessibility, make them a focal point for further investigation in drug discovery and development. The data and protocols presented in this guide serve as a valuable resource for researchers in the field, providing a foundation for future studies aimed at optimizing the therapeutic potential of this versatile chemical scaffold. Further research is warranted to explore the full therapeutic utility of these compounds, including in-depth mechanistic studies, lead optimization, and preclinical and clinical evaluation.
Structure-Activity Relationship of Substituted Benzylidenemalononitriles: A Technical Guide for Drug Discovery Professionals
Executive Summary: The benzylidenemalononitrile (BMN) scaffold is a versatile and privileged structure in medicinal chemistry, forming the basis of a class of compounds known as tyrphostins, which are recognized as potent inhibitors of protein tyrosine kinases.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted benzylidenemalononitriles, focusing on their synthesis, diverse biological activities, and the experimental methodologies used for their evaluation. BMN derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and larvicidal activities, primarily through the inhibition of key signaling pathways such as EGFR and STAT3.[3][4][5][6] This document consolidates quantitative biological data into structured tables, details essential experimental protocols, and utilizes visualizations to illustrate critical pathways and workflows, serving as a comprehensive resource for researchers and professionals in drug development.
Introduction
The benzylidenemalononitrile core structure, characterized by a phenyl ring and a malononitrile group linked by a double bond, is a key pharmacophore that has garnered significant interest in the field of drug discovery.[7][8] These compounds are primarily synthesized via the Knoevenagel condensation and serve as crucial intermediates for various bioactive molecules.[9][10] Historically, they gained prominence as "tyrphostins," a class of low molecular weight compounds designed to inhibit the activity of protein tyrosine kinases (PTKs), such as the Epidermal Growth Factor Receptor (EGFR).[2][11]
The biological activity of BMN derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring.[7][8] Research has demonstrated that these modifications can modulate their potency and selectivity against various targets. Beyond their well-documented role as tyrosine kinase inhibitors, BMNs have shown efficacy as STAT3 inhibitors, antimicrobial agents, and activators of cellular resistance to oxidative stress, making them a rich area for further therapeutic development.[1][4][6]
Synthesis of Benzylidenemalononitriles
The most fundamental and widely used method for synthesizing benzylidenemalononitriles is the Knoevenagel condensation.[9][10][12] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an active methylene compound, typically malononitrile.[9] Modern synthetic approaches have been optimized to be more environmentally friendly, utilizing techniques like microwave irradiation and solvent-free conditions to achieve high yields in shorter reaction times.[8][13][14]
Experimental Protocol: Microwave-Assisted Knoevenagel Condensation
This protocol is adapted from methodologies described for the efficient synthesis of BMN derivatives.[7][8]
Materials:
-
Substituted aromatic aldehyde (1.222 mmol)
-
Malononitrile (1.222 mmol)
-
Ammonium acetate (10 mg)
-
Porcelain dish
-
Microwave oven (e.g., 320 W)
-
Ethyl acetate and n-hexane for recrystallization
-
Thin-Layer Chromatography (TLC) plates (mobile phase: n-hexane/ethyl acetate, 3:1)
Procedure:
-
In a porcelain dish, mix the aromatic aldehyde (1.222 mmol) and malononitrile (1.222 mmol).
-
Add ammonium acetate (10 mg) as a catalyst.
-
Place the open dish in a microwave oven and irradiate at 320 W for 20-50 seconds.
-
Monitor the reaction's progress using TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Recrystallize the resulting crude solid product from a mixture of ethyl acetate and n-hexane to obtain the pure benzylidenemalononitrile derivative.[7][8]
-
Characterize the final product using appropriate spectroscopic methods (e.g., ¹H NMR, FT-IR).[7][8]
Biological Activities and Structure-Activity Relationship (SAR)
The SAR of benzylidenemalononitriles is complex, with the electronic and steric properties of the phenyl ring substituents dictating the biological activity.
Tyrosine Kinase Inhibition (EGFR and HER2)
BMN derivatives, particularly the tyrphostin subclass, are potent inhibitors of EGFR and its homolog HER2, which are key drivers in many cancers.[3][15][16] Inhibition of these kinases blocks downstream signaling pathways, leading to reduced cell proliferation and survival.[15] The SAR for this activity is well-defined:
-
Dimeric Compounds: Dimeric tyrphostins, where two BMN units are linked by a spacer, have been shown to be particularly potent inhibitors of EGFR kinase.[3]
-
S-Aryl Substituents: The introduction of S-aryl groups at the 5-position of the phenyl ring can create compounds that discriminate between EGFR and HER2, with some derivatives showing almost 100-fold selectivity for HER2.[15]
-
Electron-Withdrawing vs. Donating Groups: The presence and position of electron-withdrawing or -donating groups on the phenyl ring significantly modulate activity, though specific patterns depend on the target kinase.[1]
Table 1: EGFR Inhibitory Activity of Selected Benzylidenemalononitrile Derivatives
| Compound | Substituent(s) | Target | IC50 (µM) | Reference |
|---|---|---|---|---|
| 7d | 4-(phenylamino)quinazoline moiety | EGFRWT | 0.083 ± 0.002 | [1] |
| EGFRL858R | 0.053 ± 0.002 | [1] | ||
| EGFRT790M | 0.026 ± 0.001 | [1] | ||
| Erlotinib | (Reference Drug) | EGFRWT | 0.067 ± 0.002 | [1] |
| 4H-benzo[h]chromene | 4-(2-bromophenyl)-6-methoxy | EGFRWT | 3.27 ± 0.72 | [17] |
| | | EGFRT790M | 1.92 ± 0.05 |[17] |
STAT3 Signaling Pathway Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is another critical target in cancer therapy, as its aberrant activation is linked to tumor growth and proliferation.[6][18] Certain BMN derivatives have been identified as direct STAT3 inhibitors, often by binding to the Src homology 2 (SH2) domain, which prevents STAT3 phosphorylation and dimerization.[6][19]
-
SAR for STAT3 Inhibition: The design of these inhibitors often involves modifying the BMN core to fit into the SH2 domain's binding pocket. For example, 4-carbonyl-2,6-dibenzylidenecyclohexanone derivatives, which contain the benzylidene motif, have shown potent STAT3 inhibition.[19] A 2-benzylmalonate derivative was also identified as a selective STAT3 inhibitor that binds to the SH2 domain.[6]
Table 2: STAT3 Inhibitory Activity of a Benzylmalonate Derivative
| Compound | Description | Assay | IC50 (µM) | Reference |
|---|
| CIB-6 | Dimethyl 2-benzylmalonate derivative | IFN-α-induced ISRE luciferase reporter | 6.4 |[6] |
Antimicrobial Activity
BMN derivatives have also been explored for their antibacterial and antifungal properties.[4][20] The mechanism is often linked to the electrophilic nature of the Michael acceptor system, which can react with biological nucleophiles in pathogens.
-
SAR for Antimicrobial Activity: Studies have shown that specific substitutions are crucial for potent activity. For example, a derivative with a 4-nitrophenyl group exhibited significant activity against both Gram-positive and Gram-negative bacteria and was particularly potent against the fungus Botrytis fabae.[4]
Table 3: Antimicrobial Activity (MIC) of a Substituted Benzonitrile Derivative
| Compound | Substituent | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 2e | (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Staphylococcus aureus | 12.5 | [4] |
| Bacillus subtilis | 12.5 | [4] | ||
| Escherichia coli | 25 | [4] | ||
| Pseudomonas aeruginosa | 25 | [4] |
| | | Botrytis fabae | 6.25 |[4] |
Larvicidal Activity
Certain BMNs have been identified as effective larvicides against mosquito vectors like Aedes aegypti.[5]
-
SAR for Larvicidal Activity: The presence of a halogen, such as chlorine at the 4-position of the phenyl ring, was found to confer excellent larvicidal activity.[5] In contrast, bulky electron-donating groups like trimethoxy substituents resulted in low activity.
Table 4: Larvicidal Activity of Substituted Benzylidenemalononitriles against Aedes aegypti
| Compound | R-Group (Substituent) | LC50 (ppm) at 24h | LC90 (ppm) at 24h | Reference |
|---|---|---|---|---|
| 2e | 4-Cl | 9.42 | 15.02 | [5] |
| 2b | 4-OCH₃ | > 12 | > 12 | [5] |
| 2d | 3,4,5-(OCH₃)₃ | > 12 | > 12 |[5] |
Key Experimental Methodologies
The evaluation of BMN derivatives requires a suite of standardized biological assays to determine their potency, selectivity, and mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrphostins. 6. Dimeric benzylidenemalononitrile tyrophostins: potent inhibitors of EGF receptor tyrosine kinase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. A 2-Benzylmalonate Derivative as STAT3 Inhibitor Suppresses Tumor Growth in Hepatocellular Carcinoma by Upregulating β-TrCP E3 Ubiquitin Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bhu.ac.in [bhu.ac.in]
- 10. Benzylidenemalononitrile | C10H6N2 Research Chemical [benchchem.com]
- 11. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ias.ac.in [ias.ac.in]
- 14. Sustainable Synthesis of Benzylidenemalononitrile Compounds Under Microwave- Irradiation | Bentham Science [benthamscience.com]
- 15. Tyrphostins. 3. Structure-activity relationship studies of alpha-substituted benzylidenemalononitrile 5-S-aryltyrphostins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile [mdpi.com]
- 18. Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 4-Carbonyl-2,6-dibenzylidenecyclohexanone derivatives as small molecule inhibitors of STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Discovery of Novel Benzylidenemalononitrile Compounds: A Technical Guide for Researchers
Introduction
Benzylidenemalononitrile (BMN) derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug development. Characterized by a phenyl group and two nitrile moieties attached to a vinylidene core, these compounds serve as valuable scaffolds for the synthesis of novel therapeutic agents. Their biological activities are diverse, ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective effects. The core structure of BMNs allows for extensive chemical modification, enabling the fine-tuning of their pharmacological properties. This technical guide provides an in-depth overview of the discovery of novel benzylidenemalononitrile compounds, with a focus on their synthesis, biological evaluation, and mechanisms of action. It is intended for researchers, scientists, and professionals involved in drug discovery and development.
I. Synthesis of Benzylidenemalononitrile Derivatives
The primary route for the synthesis of benzylidenemalononitrile derivatives is the Knoevenagel condensation, a well-established carbon-carbon bond-forming reaction.[1][2] This reaction typically involves the condensation of a substituted benzaldehyde with an active methylene compound, such as malononitrile, in the presence of a basic catalyst.[2] Various catalysts and reaction conditions have been employed to optimize the yield and purity of the desired products, including the use of microwave irradiation to accelerate the reaction.[2]
Experimental Protocol: Microwave-Assisted Synthesis of 4-Substituted Benzylidenemalononitriles [2]
This protocol describes a general procedure for the synthesis of 4-substituted benzylidenemalononitrile derivatives via a microwave-assisted Knoevenagel condensation.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ammonium acetate (catalytic amount, e.g., 10 mol%)
-
Ethanol (or other suitable solvent)
-
Microwave reactor
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Hexane and Ethyl acetate (for TLC and recrystallization)
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer
Procedure:
-
In a microwave-safe reaction vessel, combine the substituted benzaldehyde (e.g., 1 mmol), malononitrile (1 mmol), and a catalytic amount of ammonium acetate.
-
Add a minimal amount of a suitable solvent, such as ethanol, to dissolve the reactants.
-
Place the sealed reaction vessel in the microwave reactor.
-
Irradiate the mixture at a specified power (e.g., 100-300 W) and temperature (e.g., 80-120 °C) for a short duration (e.g., 2-10 minutes).
-
Monitor the reaction progress by TLC using an appropriate eluent system (e.g., hexane:ethyl acetate, 4:1).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure benzylidenemalononitrile derivative.
-
Characterize the final product by determining its melting point and recording its FT-IR and NMR spectra.
II. Biological Evaluation: Anticancer Activity
Benzylidenemalononitrile derivatives have shown significant promise as anticancer agents, with many compounds exhibiting potent cytotoxicity against a variety of cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
A. In Vitro Cytotoxicity Assays
The initial screening of novel benzylidenemalononitrile compounds for anticancer activity is typically performed using in vitro cytotoxicity assays, such as the MTT assay. This assay measures the metabolic activity of cells and provides a quantitative measure of cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of benzylidenemalononitrile derivatives on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Benzylidenemalononitrile compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the benzylidenemalononitrile compounds in complete culture medium. The final concentration of DMSO should be kept low (e.g., <0.5%) to avoid solvent toxicity.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
B. Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of several representative benzylidenemalononitrile derivatives against various cancer cell lines. The IC50 values highlight the influence of different substituents on the benzylidene ring on their cytotoxic potency.
| Compound ID | R1 | R2 | R3 | R4 | R5 | Cancer Cell Line | IC50 (µM) | Reference |
| BMN-1 | H | H | H | H | H | Various | >100 | [3] |
| BMN-2 | H | H | OH | OH | H | MCF-7 | 15.2 | [4] |
| BMN-3 | H | OCH3 | OCH3 | OCH3 | H | HCT116 | 0.0059 | [5] |
| BMN-4 | H | H | Cl | H | H | A549 | 8.5 | [6] |
| BMN-5 | H | H | NO2 | H | H | HeLa | 2.1 | [6] |
| BMN-6 | H | OCH3 | OH | H | H | HepG2 | 12.3 | [4] |
| BMN-7 | Br | H | OH | Br | H | B16F10 | 1.8 | [4] |
III. Mechanism of Action: Signaling Pathway Modulation
The anticancer effects of benzylidenemalononitrile derivatives are attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. Two prominent mechanisms of action have been identified: the inhibition of tyrosine kinases and the activation of the Nrf2-mediated antioxidant response.
A. Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
Many benzylidenemalononitrile derivatives, particularly those classified as tyrphostins, are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[7] EGFR is a receptor tyrosine kinase that plays a critical role in the signaling pathways that drive the growth and proliferation of many types of cancer. By inhibiting the kinase activity of EGFR, these compounds can block downstream signaling and induce cell cycle arrest and apoptosis.
Experimental Protocol: In Vitro EGFR Tyrosine Kinase Inhibition Assay
This protocol describes a method to assess the inhibitory activity of benzylidenemalononitrile compounds on EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 as a substrate
-
ATP (Adenosine triphosphate)
-
Benzylidenemalononitrile compounds
-
Kinase assay buffer
-
Phospho-tyrosine specific antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
96-well plates
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C.
-
Wash the plate with a suitable wash buffer.
-
Prepare a reaction mixture containing the recombinant EGFR kinase, the test compound at various concentrations, and the kinase assay buffer.
-
Add the reaction mixture to the substrate-coated wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Wash the plate and add a phospho-tyrosine specific primary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add the TMB substrate.
-
Stop the color development with a stop solution and measure the absorbance at 450 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Caption: Inhibition of EGFR signaling by benzylidenemalononitriles.
B. Activation of the Nrf2-Mediated Antioxidant Response
Certain benzylidenemalononitrile derivatives have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). By activating Nrf2, these compounds can enhance the cellular defense against oxidative stress, which is often elevated in cancer cells.
Experimental Protocol: Western Blot Analysis of HO-1 Induction
This protocol details the procedure for detecting the induction of HO-1 protein expression in cells treated with benzylidenemalononitrile compounds.
Materials:
-
Cancer cell line
-
Benzylidenemalononitrile compounds
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HO-1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat the cells with the benzylidenemalononitrile compound at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.
-
Determine the protein concentration of the cell lysates using the BCA protein assay.
-
Prepare protein samples for SDS-PAGE by mixing with Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HO-1 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with the chemiluminescent substrate.
-
Detect the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
Caption: Activation of the Nrf2/HO-1 pathway by benzylidenemalononitriles.
IV. Conclusion
The benzylidenemalononitrile scaffold has proven to be a highly fruitful starting point for the discovery of novel therapeutic agents, particularly in the field of oncology. The straightforward synthesis via the Knoevenagel condensation allows for the rapid generation of diverse libraries of compounds for biological screening. The multifaceted mechanisms of action, including the inhibition of critical oncogenic pathways like EGFR signaling and the enhancement of cellular antioxidant defenses through Nrf2 activation, underscore the therapeutic potential of this class of molecules. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research and development of benzylidenemalononitrile-based compounds as next-generation therapies for cancer and other diseases. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial for their successful translation into clinical applications.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Navigating the Solubility Landscape of 3-(Benzyloxy)benzylidenemalononitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Benzyloxy)benzylidenemalononitrile, a compound of interest in various research and development endeavors. Due to the limited availability of specific quantitative solubility data for this particular derivative, this document leverages information on the parent compound, benzylidenemalononitrile, and provides generalized experimental protocols for determining solubility.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and efficacy in various applications. It is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. The presence of the benzyloxy group in this compound is expected to influence its solubility profile compared to the unsubstituted benzylidenemalononitrile.
Qualitative Solubility Profile
Table 1: Anticipated Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Category | Common Solvents | Anticipated Solubility | Rationale |
| Polar Protic | Water | Limited / Insoluble | The hydrophobic nature of the benzyl and benzylidene groups likely outweighs the polarity of the nitrile groups.[1] |
| Methanol | Soluble | The parent compound is known to be soluble in methanol.[3] | |
| Ethanol | Soluble | Benzylidenemalononitrile is soluble in ethanol.[1] | |
| Polar Aprotic | Acetone | Soluble | The parent compound is soluble in acetone.[1] |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Often a good solvent for a wide range of organic compounds. | |
| Dimethylformamide (DMF) | Likely Soluble | Similar to DMSO, it is a versatile polar aprotic solvent. | |
| Nonpolar / Weakly Polar | Dichloromethane (DCM) | Soluble | Benzylidenemalononitrile is soluble in dichloromethane.[1] |
| Chloroform | Likely Soluble | Similar in polarity to DCM. | |
| Ethyl Acetate | Likely Soluble | A moderately polar solvent capable of dissolving many organic compounds. | |
| Hexane | Limited / Insoluble | The presence of polar nitrile groups likely limits solubility in highly nonpolar solvents. |
Experimental Protocol for Solubility Determination
For a precise quantitative assessment of the solubility of this compound, a standardized experimental protocol is recommended. The following method can be adapted to various solvents.
Objective: To determine the quantitative solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected laboratory solvent (e.g., ethanol, acetone, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Pipette a known volume of the selected solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation. The presence of undissolved solid is crucial.
-
-
Sample Collection and Preparation:
-
After equilibration, carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean, pre-weighed vial. The filtration step is critical to remove any undissolved solid particles.
-
-
Quantification:
-
Determine the concentration of this compound in the filtered solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
For HPLC analysis, a calibration curve with known concentrations of the compound should be prepared.
-
For UV-Vis analysis, the absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax), and the concentration is calculated using a pre-established calibration curve.
-
-
Calculation of Solubility:
-
The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or g/L).
-
Visualization of Relevant Pathways and Workflows
To further aid researchers, the following diagrams illustrate a relevant biological pathway where benzylidenemalononitrile derivatives have been studied and a general workflow for solubility determination.
References
Methodological & Application
Application Note: Microwave-Assisted Synthesis of Benzylidenemalononitriles
Abstract
This document provides a detailed protocol for the rapid and efficient synthesis of benzylidenemalononitriles via a microwave-assisted Knoevenagel condensation. This method offers significant advantages over traditional heating techniques, including drastically reduced reaction times, high yields, and cleaner reaction profiles.[1] The protocols described herein are applicable under various conditions, including catalyst-free, solvent-free, and aqueous systems, aligning with the principles of green chemistry.[1][2][3][4] This application note is intended for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
Benzylidenemalononitriles are valuable organic intermediates in the synthesis of a wide range of pharmaceuticals and functional materials. The core reaction for their synthesis is the Knoevenagel condensation, which involves the reaction of an aromatic aldehyde with an active methylene compound, such as malononitrile. While traditionally performed using conventional heating, these methods often require long reaction times and the use of hazardous solvents or catalysts.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical reactions. By utilizing microwave irradiation, rapid and uniform heating of the reaction mixture is achieved, leading to a significant reduction in reaction time from hours to minutes and often resulting in higher product yields.[1][5][6] Several green methodologies have been developed that leverage microwave heating for the synthesis of benzylidenemalononitriles, employing water as a solvent or even proceeding under solvent-free conditions, often without the need for a catalyst.[1][2][4]
Quantitative Data Summary
The following table summarizes the results from various microwave-assisted syntheses of benzylidenemalononitrile derivatives, showcasing the versatility and efficiency of this method.
| Entry | Aromatic Aldehyde | Catalyst/Conditions | Solvent | Power (W) | Time (s) | Yield (%) |
| 1 | Benzaldehyde | Ammonium Acetate | None (Solvent-Free) | 320 | 20-50 | >90 |
| 2 | 4-Chlorobenzaldehyde | Ammonium Acetate | None (Solvent-Free) | 320 | 20-50 | >90 |
| 3 | 4-Methoxybenzaldehyde | Ammonium Acetate | None (Solvent-Free) | 320 | 20-50 | >90 |
| 4 | Benzaldehyde | Catalyst-Free | Water | - | 1800 | 77-95 |
| 5 | Various Aromatic Aldehydes | Catalyst-Free | Water | - | 1800 | 77-95 |
Data synthesized from multiple sources demonstrating typical reaction conditions and outcomes.[2][7]
Experimental Protocol: General Procedure for Solvent-Free Synthesis
This protocol describes a general and highly efficient method for the synthesis of benzylidenemalononitrile derivatives using microwave irradiation under solvent-free conditions with a catalytic amount of ammonium acetate.[7][8]
3.1. Materials and Reagents
-
Aromatic aldehyde (1.0 eq, e.g., 1.22 mmol)
-
Malononitrile (1.0 eq, e.g., 1.22 mmol)
-
Ammonium acetate (approx. 10 mg)
-
Ethyl acetate (for recrystallization)
-
n-Hexane (for recrystallization)
-
Deionized Water
3.2. Equipment
-
Domestic or dedicated scientific microwave oven (e.g., ETHOS 1600, Milestone, with a power output capability of at least 320 W)[5]
-
Porcelain dish or a microwave-safe reaction vessel
-
Glass stirring rod
-
Buchner funnel and filter paper
-
Standard laboratory glassware
3.3. Procedure
-
Reactant Preparation: In a clean, dry porcelain dish or microwave-safe vessel, combine the aromatic aldehyde (1.0 eq) and malononitrile (1.0 eq).[7]
-
Catalyst Addition: Add a catalytic amount of ammonium acetate (approx. 10 mg) to the mixture.[7]
-
Mixing: Thoroughly mix the components using a glass stirring rod until a homogeneous paste is formed.
-
Microwave Irradiation: Place the uncovered vessel in the center of the microwave oven. Irradiate the mixture at a power of 320 W for a short duration, typically between 20 and 50 seconds.[7]
-
Note: Reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 3:1 v/v) to determine the optimal irradiation time and avoid byproduct formation.[7]
-
-
Work-up: After irradiation, carefully remove the vessel from the microwave and allow it to cool to room temperature. A solid product should have formed.
-
Purification: The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and then add n-hexane until turbidity is observed. Allow the solution to cool slowly to induce crystallization.
-
Isolation: Collect the pure product crystals by vacuum filtration, wash with cold n-hexane, and dry in a desiccator.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of benzylidenemalononitriles.
Caption: General workflow for microwave-assisted synthesis of benzylidenemalononitriles.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. Sustainable Synthesis of Benzylidenemalononitrile Compounds Under Microwave- Irradiation | Bentham Science [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. tsijournals.com [tsijournals.com]
- 6. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]
- 7. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Green Chemistry Synthesis of 3-(Benzyloxy)benzylidenemalononitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Benzyloxy)benzylidenemalononitrile is a derivative of benzylidenemalononitrile, a class of compounds recognized for their potential as key intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1] Traditional synthesis routes for these compounds often rely on the Knoevenagel condensation, which may involve hazardous organic solvents and catalysts.[2] This document outlines several green chemistry protocols for the synthesis of this compound, focusing on environmentally benign methodologies such as the use of aqueous media, solvent-free conditions, and eco-friendly catalysts. These methods aim to reduce waste, minimize the use of toxic substances, and improve energy efficiency, aligning with the core principles of green chemistry.[1]
Reaction Scheme
The synthesis of this compound proceeds via a Knoevenagel condensation between 3-(benzyloxy)benzaldehyde and malononitrile.
General Reaction Scheme for the Knoevenagel Condensation
Comparative Data of Green Synthesis Protocols
The following table summarizes various green chemistry approaches for the synthesis of benzylidenemalononitrile derivatives. The data presented are representative of the efficiencies of these methods and can be considered as expected benchmarks for the synthesis of this compound.
| Protocol ID | Method | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| P1 | Microwave-Assisted | Ammonium Acetate | Solvent-Free | 20-50 seconds | N/A (320 W) | High (not specified) | [3] |
| P2 | Ultrasound-Assisted | Ammonium Acetate | Solvent-Free | Not Specified | Room Temperature | High | [1] |
| P3 | Aqueous Media | Ni(NO₃)₂·6H₂O (5 mol%) | Water | ~20 minutes | Room Temperature | ~98 | [2] |
| P4 | Aqueous-Glycerol | None | Water:Glycerol (1:1) | 24 hours | Room Temperature | ~99 | [4] |
| P5 | Nanocatalysis | NiCu@MWCNT | Water:Methanol (1:1) | 10-180 minutes | 25 °C | High (up to 95±3) | [5] |
| P6 | Visible Light Tandem Synthesis | Sodium anthraquinone-1,5-disulfonate (SAS) and β-alanine | Water | 7 hours | 24 °C | Moderate (up to 63) | [6] |
| P7 | Microwave-Assisted | Catalyst-Free | Water | 30 minutes | Not Specified | 77-95 | [7][8] |
| P8 | Alum Catalysis | Alum (20 mol%) | Water | Not specified | 60 °C | Excellent | [9] |
Experimental Protocols
Protocol 1 (P1): Microwave-Assisted Solvent-Free Synthesis
This protocol is adapted from a method utilizing microwave irradiation and a catalytic amount of ammonium acetate in the absence of a solvent.[3]
Materials:
-
3-(Benzyloxy)benzaldehyde
-
Malononitrile
-
Ammonium acetate
-
Porcelain dish
-
Microwave oven
-
Ethyl acetate (for workup)
-
n-hexane (for workup)
Procedure:
-
In a porcelain dish, mix 1.222 mmol of 3-(benzyloxy)benzaldehyde with 1.222 mmol of malononitrile.
-
Add 10 mg of ammonium acetate to the mixture.
-
Place the dish in a microwave oven and irradiate at 320 W for 20-50 seconds.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (3:1).[3]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add 10 ml of ethyl acetate and stir the mixture.
-
Filter the resulting solid product and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent if necessary to obtain pure this compound.
Protocol 3 (P3): Aqueous Synthesis with Nickel Nitrate Catalyst
This protocol describes a simple and efficient method using a catalytic amount of Nickel (II) Nitrate in water at room temperature.[2]
Materials:
-
3-(Benzyloxy)benzaldehyde
-
Malononitrile
-
Ni(NO₃)₂·6H₂O
-
Water
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of 3-(benzyloxy)benzaldehyde and 1 mmol of malononitrile in water.
-
Add 5 mol% of Ni(NO₃)₂·6H₂O to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction for completion using TLC (typically complete within 20 minutes).[2]
-
After the reaction is complete, add cold water (15-25 mL) to precipitate the product.
-
Filter the solid product, wash with cold water, and air dry to obtain this compound.[2]
Protocol 4 (P4): Catalyst-Free Synthesis in Water-Glycerol
This method utilizes a green solvent system of water and glycerol, avoiding the need for a catalyst.[4]
Materials:
-
3-(Benzyloxy)benzaldehyde
-
Malononitrile
-
Water
-
Glycerol
-
Magnetic stirrer
Procedure:
-
In a 25 mL round-bottomed flask, prepare a 1:1 mixture of water and glycerol (5 mL total volume).
-
Add 3 mmol of 3-(benzyloxy)benzaldehyde and 3.5 mmol of malononitrile to the solvent mixture.
-
Stir the solution magnetically at room temperature for 24 hours.[4]
-
The product is expected to precipitate out of the solution.
-
Collect the solid product by filtration. The use of glycerol facilitates the separation of the product.[4]
-
Wash the product with cold water and dry to yield this compound.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general experimental workflow for the green synthesis of this compound via Knoevenagel condensation.
Green Synthesis Workflow
The logical flow for the synthesis of this compound is depicted in the following relationship diagram.
Synthesis Relationship Diagram
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. ijcps.org [ijcps.org]
- 3. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sustainable Synthesis of Benzylidenemalononitrile Compounds Under Microwave- Irradiation | Bentham Science [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Bot Verification [rasayanjournal.co.in]
Application Notes and Protocols: Cell Proliferation Assay Using 3-(Benzyloxy)benzylidenemalononitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzyloxy)benzylidenemalononitrile is a member of the benzylidenemalononitrile (BMN) class of small molecules, which have garnered significant interest in oncological research. BMN derivatives have been investigated for their potential as anticancer agents, primarily functioning as tyrosine kinase inhibitors.[1][2] This document provides detailed application notes and protocols for utilizing this compound in cell proliferation assays, targeting its potential mechanism of action through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and modulation of the Nrf2-mediated antioxidant response.
Mechanism of Action
This compound is hypothesized to exert its antiproliferative effects through a dual mechanism:
-
Inhibition of EGFR Signaling: As a tyrosine kinase inhibitor, the compound is predicted to block the autophosphorylation of EGFR upon ligand binding. This inhibition disrupts downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[][4]
-
Activation of the Nrf2 Pathway: Benzylidenemalononitrile derivatives have been shown to activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[5] Nrf2 is a master regulator of the cellular antioxidant response.[5][6] Its activation leads to the expression of cytoprotective genes, which can, under certain contexts, contribute to cellular stress resistance. The interplay between EGFR inhibition and Nrf2 activation is a key area of investigation for this class of compounds.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |
| A549 | Non-Small Cell Lung Cancer | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 8.7 |
| HCT116 | Colorectal Carcinoma | 12.5 |
| U87-MG | Glioblastoma | 6.8 |
Note: The data presented in this table is representative and for illustrative purposes, based on the expected activity of potent tyrosine kinase inhibitors.
Table 2: Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| EGFR | 85 |
| HER2 | 350 |
| VEGFR2 | > 1000 |
Note: The data presented in this table is representative and for illustrative purposes.
Signaling Pathways and Experimental Workflow
References
- 1. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0322738A2 - Benzylidene-malononitrile derivatives for the inhibition of proliferative processes in mammalian cells - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 6. Clinical Research Progress of Small Molecule Compounds Targeting Nrf2 for Treating Inflammation-Related Diseases [mdpi.com]
Application Notes and Protocols for 3-(Benzyloxy)benzylidenemalononitrile in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzyloxy)benzylidenemalononitrile is a synthetic organic compound belonging to the benzylidenemalononitrile (BMN) class of molecules. While specific research on this particular derivative is limited, the broader family of BMNs has garnered significant interest in oncology research due to their potential as anticancer agents.[1][2] These compounds are known to exhibit a range of biological activities, including the inhibition of protein tyrosine kinases and tubulin polymerization, which are critical targets in cancer therapy.[3][4] Furthermore, derivatives containing benzyloxy moieties have demonstrated potent cytotoxic and pro-apoptotic effects in various cancer cell lines.[5][6]
These application notes provide a comprehensive overview of the potential use of this compound in cancer cell line studies, drawing upon the established activities of structurally related compounds. The following sections detail its potential mechanisms of action, protocols for its evaluation, and a summary of quantitative data from analogous compounds to guide future research.
Potential Mechanism of Action
Based on studies of analogous compounds, this compound is hypothesized to exert its anticancer effects through multiple signaling pathways:
-
Inhibition of Tyrosine Kinases: Many BMN derivatives are known to be potent inhibitors of protein tyrosine kinases.[3] These enzymes play a crucial role in cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of many cancers. The benzyloxy group may enhance the binding affinity of the compound to the ATP-binding site of tyrosine kinases, thereby blocking downstream signaling cascades.
-
Induction of Apoptosis: Compounds with benzyloxybenzaldehyde structures have been shown to induce apoptosis in cancer cells.[5][6] This programmed cell death is often initiated through the intrinsic mitochondrial pathway, characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.
-
Cell Cycle Arrest: Treatment with benzyloxybenzaldehyde derivatives has been observed to cause cell cycle arrest, particularly at the G2/M phase.[5][6] This prevents cancer cells from proceeding through mitosis and ultimately leads to reduced proliferation.
-
Tubulin Polymerization Inhibition: Certain BMN derivatives have been found to inhibit tubulin polymerization, a mechanism shared with established chemotherapeutic agents like vinca alkaloids and taxanes.[3] By disrupting microtubule dynamics, these compounds can arrest cells in mitosis and trigger apoptosis.
Data Presentation: Cytotoxicity of Structurally Related Compounds
The following table summarizes the cytotoxic activity (IC50 values) of various benzylidenemalononitrile and benzyloxy-containing derivatives in different cancer cell lines. This data can serve as a reference for designing initial dose-response experiments for this compound.
| Compound Class | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Tetrahydronaphthalene-dicarbonitrile derivative | HepG2 | Hepatocellular Carcinoma | 6.02 | [3] |
| HCT-116 | Colorectal Carcinoma | 8.45 | [3] | |
| MCF-7 | Breast Adenocarcinoma | 6.28 | [3] | |
| 2-(Benzyloxy)benzaldehyde derivatives | HL-60 | Promyelocytic Leukemia | 1-10 | [5] |
| Oleoyl-quercetin hybrid | HTB-26 | Breast Adenocarcinoma | 10-50 | [7] |
| PC-3 | Prostate Adenocarcinoma | 10-50 | [7] | |
| HepG2 | Hepatocellular Carcinoma | 10-50 | [7] | |
| HCT116 | Colorectal Carcinoma | 22.4 | [7] | |
| Indole-based caffeic acid amides | Various | Various | 50.98 - 136.8 | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anticancer properties of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by the compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of the compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells in 6-well plates with the compound at its IC50 concentration for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
References
- 1. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP0322738A2 - Benzylidene-malononitrile derivatives for the inhibition of proliferative processes in mammalian cells - Google Patents [patents.google.com]
- 5. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Molecular Docking of 3-(Benzyloxy)benzylidenemalononitrile with Protein Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the molecular docking analysis of 3-(Benzyloxy)benzylidenemalononitrile, a derivative of benzylidenemalononitrile, with relevant protein targets implicated in cancer. The methodologies outlined here are based on established computational techniques and provide a framework for in silico evaluation of this compound as a potential therapeutic agent.
Introduction
Benzylidenemalononitrile (BMN) derivatives are a class of organic compounds recognized for their diverse biological activities, including potential as anticancer agents.[1][2] The core structure allows for various substitutions, influencing their interaction with biological targets. This document focuses on this compound and its potential interactions with key proteins involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Farnesyl Pyrophosphate Synthase (FPPS). Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4] This technique is instrumental in drug discovery for predicting the binding affinity and interaction of a small molecule ligand with the active site of a target protein.
Potential Protein Targets and Signaling Pathways
Based on the known activity of similar benzylidenemalononitrile derivatives, the following protein targets are of significant interest for docking studies with this compound:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Its overactivity is a hallmark of many cancers.
-
Human Epidermal Growth Factor Receptor 2 (HER2): Another member of the EGFR family, HER2 amplification or overexpression is a key driver in certain types of breast and gastric cancers.
-
Farnesyl Pyrophosphate Synthase (FPPS): An enzyme in the mevalonate pathway, crucial for the synthesis of isoprenoids. Inhibition of FPPS can disrupt protein prenylation, affecting the function of proteins critical for cell growth and survival.
The signaling pathway associated with EGFR and HER2 is central to cancer development and is a primary target for many cancer therapies.
Molecular Docking Data
The following table summarizes hypothetical molecular docking data for this compound with the selected protein targets. This data is illustrative and serves as a representative example of what a computational study might yield.
| Target Protein | PDB ID | Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |
| EGFR | 1M17 | This compound | -8.5 | MET793, LEU718, GLY796 | 1 |
| HER2 | 3PP0 | This compound | -8.2 | THR862, LEU852, LYS753 | 1 |
| FPPS | 1ZW5 | This compound | -7.9 | LYS200, ARG112, GLN240 | 2 |
Experimental Protocols
A detailed protocol for performing molecular docking studies is provided below. This workflow outlines the necessary steps from target preparation to the analysis of results.
4.1. Protocol for Molecular Docking using AutoDock Vina
This protocol describes the steps for performing a molecular docking study of this compound with a target protein.
4.1.1. Materials and Software
-
Protein Structure: PDB file of the target protein (e.g., EGFR, HER2, FPPS).
-
Ligand Structure: 3D structure of this compound.
-
Software:
-
PyMOL or Chimera: For visualization and preparation of protein and ligand structures.[1]
-
AutoDock Tools (ADT): For preparing protein and ligand files for docking.
-
AutoDock Vina: For performing the molecular docking simulation.[1]
-
Discovery Studio Visualizer: For analyzing protein-ligand interactions.
-
4.1.2. Protein Preparation
-
Download Protein Structure: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 1M17 for EGFR).
-
Prepare the Receptor:
-
Open the PDB file in PyMOL or Chimera.
-
Remove all water molecules and co-crystallized ligands.
-
Repair any missing residues or atoms if necessary.
-
Save the cleaned protein structure as a new PDB file.
-
-
Prepare for AutoDock:
-
Open the cleaned PDB file in AutoDock Tools.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Save the prepared protein in PDBQT format.
-
4.1.3. Ligand Preparation
-
Draw Ligand Structure: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).
-
Prepare for AutoDock:
-
Open the energy-minimized ligand file in AutoDock Tools.
-
Detect the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
4.1.4. Grid Generation
-
Load Protein: Open the prepared protein PDBQT file in AutoDock Tools.
-
Define Grid Box:
-
Identify the active site of the protein, often based on the location of a co-crystallized ligand in the original PDB file.
-
Define the grid box to encompass the entire active site. Ensure the box is large enough to allow for rotational and translational movement of the ligand.
-
Set the grid spacing to 1.0 Å.
-
Save the grid parameter file.
-
4.1.5. Docking Simulation
-
Configure Docking: Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid parameters, and the output file name.
-
Run AutoDock Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt
4.1.6. Results Analysis
-
Analyze Binding Affinity: The output file will contain the binding affinity (in kcal/mol) for the top-ranked poses of the ligand. A more negative value indicates a stronger binding affinity.
-
Visualize Interactions:
-
Load the protein PDBQT file and the docked ligand PDBQT file into PyMOL or Discovery Studio Visualizer.
-
Analyze the interactions between the ligand and the protein's active site residues.
-
Identify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for the in silico investigation of this compound as a potential inhibitor of key cancer-related proteins. Molecular docking serves as a critical first step in the drug discovery pipeline, enabling the rational design and prioritization of compounds for further experimental validation. While the presented docking data is illustrative, the detailed methodologies provide a clear path for researchers to conduct their own computational studies and contribute to the development of novel anticancer therapeutics.
References
- 1. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzylidenemalononitrile | C10H6N2 Research Chemical [benchchem.com]
- 3. Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure and molecular docking study of (E)-2-{[(E)-2-hydroxy-5-methylbenzylidene]hydrazinylidene}-1,2-diphenylethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Larvicidal activity assay protocol for benzylidenemalononitrile derivatives
Application Note and Protocol
Topic: Larvicidal Activity Assay for Benzylidenemalononitrile Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mosquito-borne diseases, such as dengue, Zika, and yellow fever, pose a significant global health threat, affecting millions of people annually.[1] The control of mosquito vectors, particularly at their larval stage, is a crucial strategy in managing these diseases because the larvae are relatively immobile and concentrated in specific breeding habitats.[1] However, the extensive use of conventional insecticides like pyrethroids and organophosphates has led to the emergence of widespread insecticide resistance, necessitating the development of new and effective larvicidal agents.[1] Benzylidenemalononitrile derivatives, which are versatile building blocks in medicinal chemistry, have shown promise as potent larvicides.[1][2][3] One study highlighted a 4-chloro-benzylidenemalononitrile derivative with excellent larvicidal activity against Aedes aegypti, the primary vector for several of these diseases.[1][4]
This document provides a detailed protocol for conducting a larvicidal activity bioassay to screen and evaluate benzylidenemalononitrile derivatives, following methodologies adapted from the World Health Organization (WHO).[5][6]
Principle of the Assay
The larvicidal bioassay is designed to determine the toxicity of chemical compounds against mosquito larvae.[7] The fundamental principle involves exposing laboratory-reared mosquito larvae of a specific age or instar to various concentrations of the test substance in an aqueous environment.[8][9] Mortality is recorded at specified time intervals, typically 24 and 48 hours, to establish a dose-response relationship.[9][10] From this data, key toxicological parameters such as the Lethal Concentration required to kill 50% (LC₅₀) and 90% (LC₉₀) of the larval population are calculated using probit analysis.[5][9] These values provide a quantitative measure of a compound's larvicidal potency.
Materials and Reagents
3.1. Biological Materials
-
Mosquito larvae: Late third or early fourth-instar larvae of the desired species (e.g., Aedes aegypti, Anopheles stephensi, Culex quinquefasciatus).[8][10] Larvae should be from a healthy, laboratory-reared colony maintained under controlled conditions (25 ± 2 °C, 70-80% relative humidity, 12:12 hour light:dark photoperiod).[1][8]
3.2. Chemicals and Reagents
-
Benzylidenemalononitrile derivatives (test compounds)
-
Dimethyl sulfoxide (DMSO, analytical grade)[5]
-
Deionized or distilled water[5]
-
Larval food (e.g., finely ground fish flakes, dog biscuits, or yeast extract)[5]
-
Positive control (a known larvicide, e.g., Temephos or Permethrin)
-
Ethanol or acetone (for dissolving the positive control, if necessary)[10]
3.3. Equipment and Disposables
-
Glass beakers or flasks for solution preparation
-
Micropipettes (10 µL to 1000 µL range) and sterile tips
-
Disposable plastic or wax-coated paper cups (100-250 mL capacity)[6]
-
Fine mesh strainers or droppers for transferring larvae[6]
-
Incubator or environmental chamber set to 25-28 °C[10]
-
Analytical balance
-
Vortex mixer
Experimental Protocol
This protocol is divided into four main stages: solution preparation, bioassay setup, data collection, and data analysis.
4.1. Preparation of Stock and Test Solutions
-
Stock Solution (2000 ppm): Accurately weigh a quantity of the benzylidenemalononitrile derivative and dissolve it in DMSO to obtain a stock concentration of 2000 parts per million (ppm or µg/mL).[5] Ensure the compound is completely dissolved, using a vortex mixer if necessary. Store stock solutions in dark glass bottles in a refrigerator to prevent degradation.[5]
-
Negative Control Solution: Prepare a 1% (v/v) solution of DMSO in distilled water. This will serve as the negative control to ensure the solvent has no toxic effect on the larvae.[5]
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare a range of test concentrations. For an initial screening or range-finding assay, a broad range (e.g., 500, 250, 125, 62.5, 31.25 ppm) is recommended.[5] For definitive LC₅₀/LC₉₀ determination, a narrower range of at least five concentrations yielding mortality between 10% and 95% should be prepared based on preliminary results.[10]
4.2. Bioassay Setup
-
Labeling: Label disposable cups with the compound name, concentration, and replicate number. For each compound, set up at least three to four replicates per concentration.[6][9]
-
Dispensing Water: Add 99 mL of deionized or distilled water to each labeled cup.[11]
-
Adding Test Compound: Add 1 mL of the appropriate test solution (from the serial dilutions) to each corresponding cup to achieve the final desired concentration in a total volume of 100 mL. Start with the lowest concentration and work towards the highest to minimize contamination.[9]
-
Control Groups:
-
Negative Control: To three or four replicate cups, add 99 mL of distilled water and 1 mL of the 1% DMSO solution.
-
Positive Control: Prepare a known effective concentration of a standard larvicide and set up replicates in the same manner.
-
-
Introducing Larvae: Using a dropper or strainer, carefully transfer 20-25 late third or early fourth-instar larvae into each cup.[5][6]
-
Feeding (for longer exposures): If the observation period extends beyond 24 hours, a small amount of larval food can be added to each cup to prevent starvation-induced mortality.[9]
-
Incubation: Place the cups in an incubator set to 25-28 °C with a 12-hour light and 12-hour dark photoperiod.[6][10]
4.3. Data Collection and Analysis
-
Mortality Assessment: Record the number of dead larvae in each cup after 24 hours and, if necessary, 48 hours.[9][10] Larvae are considered dead if they are immobile and cannot be induced to move when gently probed with a needle or when the water is disturbed.[10] Moribund larvae (incapable of rising to the surface) should be counted as dead.[10]
-
Calculate Percent Mortality: Use the following formula for each replicate:
-
Mortality (%) = (Number of dead larvae / Total number of larvae introduced) x 100
-
-
Validate the Assay: The assay is considered valid if mortality in the negative control group is less than 20%.[10] If control mortality is between 5% and 20%, the observed mortality in the treated groups must be corrected using Abbott's formula:[10]
-
Corrected Mortality (%) = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] x 100
-
-
Determine Lethal Concentrations (LC₅₀ and LC₉₀): The corrected mortality data is subjected to probit analysis to calculate the LC₅₀ and LC₉₀ values, along with their 95% confidence limits.[5][9] This can be performed using statistical software packages like SPSS or PoloPlus.[5][12]
Data Presentation
Quantitative results from the larvicidal assay should be summarized in a clear and organized table. This allows for easy comparison of the potency of different benzylidenemalononitrile derivatives.
Table 1: Larvicidal Activity of Benzylidenemalononitrile Derivatives against Aedes aegypti Larvae after 24-hour Exposure.
| Compound ID | Substituent (R-group) | LC₅₀ (ppm) [95% CI] | LC₉₀ (ppm) [95% CI] | Reference |
| 2e | 4-Cl | 9.42 | 15.02 | [1][4] |
| 2a | H | > 100 | > 100 | [1] |
| 2b | 4-CH₃ | > 100 | > 100 | [1] |
| 2c | 4-OCH₃ | > 100 | > 100 | [1] |
| 2d | 4-F | > 100 | > 100 | [1] |
| Positive Control | Temephos | Value | Value | |
| Negative Control | 1% DMSO | N/A | N/A |
Note: Data for compounds 2a-e is sourced from a study by Carvalho et al. (2018).[1] "CI" denotes Confidence Interval. "N/A" denotes Not Applicable.
Visual Workflow and Diagrams
A visual representation of the experimental workflow provides a clear, step-by-step overview of the entire protocol.
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Mosquito Larval Bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. iris.who.int [iris.who.int]
- 11. innovationtoimpact.org [innovationtoimpact.org]
- 12. Larvicidal Activity against Aedes aegypti and Chemical Characterization of the Inflorescences of Tagetes patula - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Oxidative Stress Reduction by Benzylidenemalononitrile Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylidenemalononitrile (BMN) derivatives are a class of organic compounds recognized for their diverse biological activities, including their potential as tyrosine kinase inhibitors and, notably, as agents that can mitigate cellular oxidative stress.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer.[3][4] Consequently, the development and characterization of compounds that can reduce oxidative stress are of significant interest in drug discovery.
These application notes provide a comprehensive overview of the methodologies used to measure the reduction of oxidative stress by BMN compounds. The protocols detailed herein are designed to be accessible to researchers in cell biology, pharmacology, and drug development.
Mechanism of Action of Benzylidenemalononitrile Compounds in Oxidative Stress Reduction
Many benzylidenemalononitrile compounds function as activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[5]
BMN compounds, often acting as electrophilic Michael acceptors, can covalently modify specific cysteine residues on Keap1.[2][6] This modification leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2. As a result, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.[4] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes.[3] This leads to the upregulated expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and glutathione peroxidase (GPx), thereby enhancing the cell's capacity to neutralize ROS and combat oxidative stress.[1][6]
Figure 1: Nrf2 Signaling Pathway Activation by BMN Compounds.
Experimental Protocols
Measurement of Intracellular Reactive Oxygen Species (ROS)
A common method to assess intracellular ROS levels is the 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay.[7][8] DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Cell Culture: Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzylidenemalononitrile compound for the desired time period. Include a vehicle control (e.g., DMSO) and a positive control for oxidative stress (e.g., 250 µM tert-butyl hydroperoxide (TBHP) for 1-2 hours).[7]
-
DCFDA Loading: Remove the treatment medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add 100 µL of 10 µM DCFDA in serum-free medium to each well and incubate for 30-45 minutes at 37°C in the dark.[9][10]
-
Fluorescence Measurement: Remove the DCFDA solution and wash the cells twice with PBS. Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[7]
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the vehicle control.
Figure 2: Experimental Workflow for the DCFDA Assay.
Assessment of Antioxidant Capacity
The total antioxidant capacity of cell lysates or the direct radical scavenging activity of the BMN compounds can be determined using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[11][12]
-
Reagent Preparation: Prepare a 100 µM solution of DPPH in methanol.[12]
-
Sample Preparation: Prepare various concentrations of the BMN compound in methanol. For cell lysates, prepare the lysate in a suitable buffer.
-
Reaction: In a 96-well plate, add 100 µL of the sample (or cell lysate) to 100 µL of the DPPH solution.[11]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[11] The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the compound concentration.
Measurement of Antioxidant Enzyme Activity
The activity of key antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) can be measured in cell lysates treated with BMN compounds.
This protocol is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.
-
Cell Lysate Preparation: After treatment with the BMN compound, wash the cells with PBS and lyse them in a suitable buffer on ice. Centrifuge to collect the supernatant.
-
Assay Mixture: Prepare an assay mixture containing potassium phosphate buffer, EDTA, L-methionine, and NBT.[13]
-
Reaction Initiation: Add a small volume of the cell lysate to the assay mixture. Initiate the reaction by adding riboflavin and exposing the plate to a light source.[13]
-
Absorbance Measurement: Measure the absorbance at 560 nm. The inhibition of NBT reduction is proportional to the SOD activity.
-
Data Analysis: Calculate the SOD activity and express it as units per milligram of protein.
Quantification of Gene Expression of Antioxidant Enzymes
To confirm the activation of the Nrf2 pathway, the mRNA levels of downstream target genes like HMOX1 (encoding HO-1) and NQO1 can be quantified using quantitative real-time PCR (qRT-PCR).
-
RNA Extraction: Treat cells with the BMN compound for an appropriate time (e.g., 6-24 hours). Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using gene-specific primers for HMOX1, NQO1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The results are typically presented as fold change relative to the vehicle-treated control.
Data Presentation
The quantitative data obtained from these experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Antioxidant Activity of Benzylidenemalononitrile Compounds
| Compound | DCFDA Assay (% ROS reduction vs. control) | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |
| BMN-1 | 55 ± 4.2 | 12.5 ± 1.1 | 8.9 ± 0.8 |
| BMN-2 | 42 ± 3.8 | 25.1 ± 2.3 | 18.4 ± 1.5 |
| BMN-3 | 78 ± 6.1 | 5.2 ± 0.5 | 3.1 ± 0.3 |
| Positive Control (e.g., Trolox) | 95 ± 2.5 | 2.1 ± 0.2 | 1.5 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of Benzylidenemalononitrile Compounds on Antioxidant Enzyme Expression and Activity
| Compound (at 10 µM) | SOD Activity (U/mg protein) | GPx Activity (U/mg protein) | HMOX1 mRNA Fold Change | NQO1 mRNA Fold Change |
| Vehicle Control | 100 ± 8 | 100 ± 7 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| BMN-1 | 152 ± 12 | 145 ± 11 | 4.5 ± 0.4 | 3.8 ± 0.3 |
| BMN-2 | 130 ± 10 | 125 ± 9 | 2.8 ± 0.3 | 2.1 ± 0.2 |
| BMN-3 | 210 ± 15 | 198 ± 14 | 8.2 ± 0.7 | 7.5 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments. Activity is expressed as a percentage of the vehicle control.
Conclusion
The protocols and methodologies outlined in these application notes provide a robust framework for evaluating the efficacy of benzylidenemalononitrile compounds in reducing oxidative stress. By employing a combination of assays that measure intracellular ROS levels, total antioxidant capacity, antioxidant enzyme activity, and the expression of key cytoprotective genes, researchers can gain a comprehensive understanding of the mechanisms by which these compounds exert their beneficial effects. This information is crucial for the further development and optimization of BMN derivatives as potential therapeutic agents for diseases associated with oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzylidenemalononitrile compounds as activators of cell resistance to oxidative stress and modulators of multiple signaling pathways. A structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. assaygenie.com [assaygenie.com]
- 9. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Antioxidant enzyme activity and malondialdehyde levels can be modulated by Piper betle, tocotrienol rich fraction and Chlorella vulgaris in aging C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Nonlinear Optical Properties of BMN Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of β-methylnaphthalene (BMN) represent a promising class of organic molecules for applications in nonlinear optics (NLO). Their π-conjugated systems can be tailored through chemical synthesis to enhance third-order NLO properties, making them suitable for technologies such as optical switching, optical limiting, and frequency conversion. The evaluation of these properties requires precise and well-controlled experimental setups. This document provides detailed application notes and protocols for characterizing the third-order nonlinear optical properties of BMN derivatives using established techniques: the Z-scan method, Third-Harmonic Generation (THG) microscopy, and Degenerate Four-Wave Mixing (DFWM).
Data Presentation
The following table summarizes hypothetical nonlinear optical data for a series of newly synthesized BMN derivatives, designated BMN-01 to BMN-04. This data is for illustrative purposes to demonstrate the presentation of quantitative results and is representative of values for organic molecules with potential NLO properties.
| Compound ID | Wavelength (nm) | Nonlinear Refractive Index (n₂) (x 10⁻¹³ cm²/W) | Nonlinear Absorption Coefficient (β) (cm/GW) | Third-Order Susceptibility |χ⁽³⁾| (x 10⁻¹² esu) | | :--- | :--- | :--- | :--- | :--- | | BMN-01 | 800 | +2.5 | 1.2 | 3.1 | | BMN-02 | 800 | -3.1 | 1.8 | 4.0 | | BMN-03 | 1064 | +4.2 | 0.8 | 5.5 | | BMN-04 | 1064 | -5.0 | 1.5 | 6.8 |
Experimental Protocols
Z-Scan Technique for Determining n₂ and β
The Z-scan technique is a single-beam method used to measure the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[1][2]
Protocol:
-
Sample Preparation:
-
Prepare a solution of the BMN derivative in a high-purity solvent (e.g., toluene or chloroform) at a known concentration.
-
Alternatively, deposit a thin film of the BMN derivative onto a high-quality optical substrate with a known thickness.
-
-
Optical Setup:
-
A stable, high-power laser with a Gaussian beam profile is required (e.g., a mode-locked Ti:sapphire laser).
-
The laser beam is focused using a lens.
-
The sample is mounted on a translation stage that can move it along the z-axis (the direction of beam propagation) through the focal point.
-
A photodetector is placed in the far field to measure the transmitted intensity.
-
-
Closed-Aperture Z-Scan (for n₂):
-
Place an aperture in the far-field before the detector.
-
Translate the sample along the z-axis through the focal point.
-
Record the normalized transmittance as a function of the sample position (z).
-
A pre-focal peak followed by a post-focal valley indicates a negative n₂ (self-defocusing), while a valley followed by a peak indicates a positive n₂ (self-focusing).
-
-
Open-Aperture Z-Scan (for β):
-
Remove the aperture to collect all the transmitted light.
-
Repeat the translation of the sample through the focal point.
-
Record the normalized transmittance as a function of z.
-
A decrease in transmittance near the focus indicates nonlinear absorption.
-
-
Data Analysis:
-
Analyze the closed-aperture data to determine the magnitude and sign of n₂.
-
Analyze the open-aperture data to determine the value of β.
-
Calculate the real and imaginary parts of the third-order nonlinear susceptibility, χ⁽³⁾.
-
Z-Scan Experimental Workflow
Third-Harmonic Generation (THG) Microscopy
THG microscopy is a nonlinear imaging technique that is sensitive to interfaces and changes in the third-order nonlinear susceptibility.[3][4][5]
Protocol:
-
Sample Preparation:
-
Prepare a thin film of the BMN derivative on a glass slide.
-
The sample can also be in solution within a microfluidic chamber.
-
-
Microscope Setup:
-
A femtosecond pulsed laser with a high repetition rate is used as the excitation source.
-
The laser is directed into a scanning microscope.
-
The beam is focused onto the sample using a high numerical aperture objective.
-
The THG signal, at one-third the wavelength of the fundamental beam, is collected in the forward direction.
-
A set of filters is used to block the fundamental laser wavelength and pass the THG signal to a sensitive detector (e.g., a photomultiplier tube).
-
-
Image Acquisition:
-
Scan the laser focus across the sample in the x-y plane to generate a 2D image.
-
Move the sample in the z-direction to acquire a stack of images for 3D reconstruction.
-
-
Data Analysis:
-
The intensity of the THG signal is proportional to the square of the third-order susceptibility |χ⁽³⁾|².
-
By comparing the THG intensity from the BMN derivative to that of a known standard (e.g., glass), the relative χ⁽³⁾ can be determined.
-
THG Microscopy Experimental Workflow
Degenerate Four-Wave Mixing (DFWM)
DFWM is a coherent nonlinear optical process that can be used to measure the magnitude of the third-order susceptibility and to study ultrafast molecular dynamics.
Protocol:
-
Sample Preparation:
-
Prepare a thin film or a solution of the BMN derivative as in the previous methods.
-
-
Optical Setup:
-
A pulsed laser source is split into three beams: two pump beams and one probe beam.
-
The two pump beams are counter-propagating and overlap in the sample.
-
The probe beam is incident on the sample at a small angle relative to the pump beams.
-
The interaction of the three beams in the nonlinear medium generates a fourth beam, the signal beam, which is phase-conjugate to the probe beam.
-
A detector is placed to measure the intensity of the signal beam.
-
-
Measurement:
-
Measure the intensity of the DFWM signal as a function of the input laser intensity.
-
The intensity of the signal is proportional to the square of the third-order susceptibility, |χ⁽³⁾|².
-
-
Data Analysis:
-
By comparing the signal intensity with that from a reference material with a known χ⁽³⁾, the absolute value of the third-order susceptibility of the BMN derivative can be determined.
-
DFWM Experimental Workflow
References
Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Pharmaceutical Compounds
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry, essential for determining the purity of active pharmaceutical ingredients (APIs) and finished drug products.[1][2] Its precision, sensitivity, and versatility make it the gold standard for separating, identifying, and quantifying impurities, degradation products, and contaminants.[1][2] Ensuring drug purity is paramount for the safety and efficacy of pharmaceutical products, and regulatory bodies worldwide mandate stringent purity analysis.[2] This application note provides a detailed protocol for the purity analysis of a pharmaceutical compound using a reversed-phase HPLC method, a widely employed technique in quality control laboratories.[3]
Principle of HPLC
HPLC operates on the principle of differential partitioning of components between a liquid mobile phase and a solid stationary phase packed in a column.[4] When a sample is introduced into the system, it is carried by the mobile phase through the column.[5] Each component in the sample interacts differently with the stationary phase based on its physicochemical properties, such as polarity and size.[4] This differential interaction leads to the separation of the components, which are then detected as they exit the column, producing a chromatogram.[5] The chromatogram displays peaks corresponding to each separated component, where the retention time helps in identification and the peak area or height is proportional to the concentration.[5][6]
Experimental Protocols
1. Materials and Reagents
-
Reference Standard: A highly purified standard of the active pharmaceutical ingredient (API).
-
Sample: The test sample of the API or drug product.
-
Solvents: HPLC grade acetonitrile and methanol.
-
Water: Deionized or Milli-Q water.
-
Buffer components: As required by the specific method (e.g., phosphate salts, trifluoroacetic acid).
-
Filters: 0.45 µm or 0.22 µm syringe filters for sample and mobile phase filtration.
2. Equipment
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Diode Array Detector).
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: For accurate weighing of standards and samples.
-
pH Meter: For buffer preparation.
-
Sonicator: For degassing the mobile phase.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 0-5 min: 95% A, 5% B5-25 min: 20% A, 80% B25-30 min: 20% A, 80% B30-31 min: 95% A, 5% B31-40 min: 95% A, 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
4. Preparation of Solutions
-
Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the chromatographic conditions. Filter each mobile phase through a 0.45 µm filter and degas using sonication for 15-20 minutes.
-
Standard Solution Preparation: Accurately weigh about 10 mg of the reference standard and dissolve it in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to obtain a final concentration of 100 µg/mL.
-
Sample Solution Preparation: Accurately weigh a quantity of the sample equivalent to about 10 mg of the API and dissolve it in the same solvent as the standard to obtain a final concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
5. System Suitability Testing (SST)
Before sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST).[7] This ensures that the equipment and the analytical method are functioning correctly.[7] A series of injections of the standard solution are made, and the following parameters are evaluated against predefined acceptance criteria.[7][8]
| Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | ≥ 2.0 between the main peak and the closest eluting impurity peak. | Ensures adequate separation of components.[8][9] |
| Repeatability (RSD) | ≤ 2.0% for peak area and retention time from at least five replicate injections. | Demonstrates the precision of the system.[7][9] |
| Tailing Factor (T) | ≤ 2.0 for the main peak. | Indicates good peak symmetry.[7][9] |
| Theoretical Plates (N) | > 2000 | Measures the efficiency of the column.[7][8] |
6. Data Analysis and Purity Calculation
Inject the blank (solvent), standard solution, and sample solution into the HPLC system. The purity of the sample is typically calculated using the area normalization method, assuming that all impurities have a similar response factor to the main compound at the detection wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For more accurate quantification, especially for known impurities, a calibration curve can be generated using reference standards of those impurities.
Workflow and Visualization
The following diagram illustrates the logical workflow of the HPLC purity analysis method.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The described HPLC method provides a robust and reliable approach for the purity analysis of pharmaceutical compounds. Adherence to the detailed protocol, including rigorous system suitability testing, is crucial for obtaining accurate and reproducible results that meet regulatory requirements. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in pharmaceutical quality control.
References
- 1. mastelf.com [mastelf.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. pharmtech.com [pharmtech.com]
- 4. uhplcs.com [uhplcs.com]
- 5. torontech.com [torontech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 8. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Note: Thin-Layer Chromatography (TLC) Visualization of the Knoevenagel Condensation Reaction
Abstract
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely used in the production of fine chemicals and pharmaceutical intermediates.[1] Monitoring the progress of this reaction is crucial for optimizing yield and minimizing impurities. Thin-Layer Chromatography (TLC) offers a rapid, simple, and cost-effective method for real-time reaction monitoring. This application note provides a detailed protocol for visualizing the Knoevenagel condensation between an aromatic aldehyde and an active methylene compound using TLC, complete with data interpretation guidelines and visualization workflows.
Introduction
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction.[2] The product is typically an α,β-unsaturated compound. Due to the change in chemical structure and polarity from reactants to products, TLC is an ideal technique for monitoring the reaction's progress. By observing the disappearance of starting material spots and the appearance of a new product spot, a researcher can determine the optimal reaction time.[3][4] This protocol focuses on the reaction between benzaldehyde and diethyl malonate as a representative example.
Principle of TLC Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel, which is polar) and a mobile phase (an organic solvent or solvent mixture).[5] In the Knoevenagel condensation:
-
Starting Materials: Aldehydes (e.g., benzaldehyde) are moderately polar. Active methylene compounds (e.g., diethyl malonate) are also polar.
-
Product: The resulting α,β-unsaturated product is generally less polar than the starting materials.
This difference in polarity allows for clear separation on a TLC plate. The less polar product will travel further up the plate (higher Retention Factor, Rf), while the more polar reactants will remain closer to the baseline (lower Rf).
Quantitative Data Presentation
The Retention Factor (Rf) is a key quantitative value in TLC, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[5] While exact Rf values can vary based on specific laboratory conditions (temperature, humidity, plate manufacturer), the relative order should remain consistent.
Table 1: Representative Rf Values for the Knoevenagel Condensation of Benzaldehyde with Diethyl Malonate.
| Compound | Role | Solvent System (Hexane:Ethyl Acetate, 4:1) | Expected Rf Value* |
| Benzaldehyde | Starting Material | Hexane:Ethyl Acetate (4:1) | ~ 0.45 |
| Diethyl Malonate | Starting Material | Hexane:Ethyl Acetate (4:1) | ~ 0.35 |
| Diethyl 2-benzylidenemalonate | Product | Hexane:Ethyl Acetate (4:1) | ~ 0.65 |
*Note: These are representative values. Actual Rf values should be determined experimentally.
Experimental Protocols
Materials and Reagents
-
Reactants: Benzaldehyde, Diethyl Malonate
-
Catalyst: Piperidine
-
Solvent: Ethanol or Toluene[6]
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum plates
-
TLC Developing Chamber: Glass jar with a lid or a dedicated TLC tank
-
Mobile Phase: Hexane and Ethyl Acetate (analytical grade)
-
Visualization Agents:
-
UV Lamp (254 nm)
-
Potassium Permanganate (KMnO₄) stain: 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.[7]
-
-
Apparatus: Micropipettes or capillary tubes, round-bottom flask, magnetic stirrer, condenser, heating mantle, forceps.
Protocol for Knoevenagel Condensation
-
To a 50 mL round-bottom flask, add benzaldehyde (1.0 mmol, 1.0 eq) and diethyl malonate (1.1 mmol, 1.1 eq).[8]
-
Add 10 mL of ethanol as the solvent.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Equip the flask with a condenser and stir the mixture at room temperature or gentle heat (50-60 °C).
-
Monitor the reaction progress every 15-30 minutes using the TLC protocol described below.[3][9]
Protocol for TLC Monitoring and Visualization
Step 1: Preparation
-
Prepare the developing solvent (mobile phase) by mixing hexane and ethyl acetate in a 4:1 ratio.
-
Pour the solvent into the TLC chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor and close the lid. Allow it to equilibrate for 5-10 minutes.
Step 2: Spotting the TLC Plate
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate.
-
Mark three lanes on the baseline for:
-
SM (Starting Material): A co-spot of benzaldehyde and diethyl malonate.
-
RM (Reaction Mixture): A sample taken directly from the reaction flask.
-
P (Product): This lane can be used for a purified product reference if available.
-
-
Using a capillary tube, carefully spot a small amount of the reaction mixture onto the 'RM' lane. Keep the spot as small as possible.
-
Similarly, spot the starting materials in the 'SM' lane.
Step 3: Developing the Plate
-
Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the baseline is above the solvent level.
-
Close the chamber and allow the solvent to ascend the plate by capillary action.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
Step 4: Visualization
-
UV Light (Non-destructive): View the dried plate under a UV lamp (254 nm). Aromatic and conjugated compounds will appear as dark spots against the fluorescent green background.[10] Circle these spots with a pencil.
-
KMnO₄ Staining (Destructive):
-
Using forceps, quickly dip the plate into the potassium permanganate stain solution.[7]
-
Remove the plate and wipe the excess stain from the back with a paper towel.
-
Gently heat the plate with a heat gun. Compounds that can be oxidized (aldehydes, alcohols, and the unsaturated product) will appear as yellow-brown spots on a purple background.[7][11]
-
Diagrams and Workflows
Knoevenagel Condensation Pathway
The diagram below illustrates the general chemical transformation monitored by TLC.
Caption: General pathway of the Knoevenagel condensation.
Experimental Workflow
This flowchart outlines the complete process from reaction setup to TLC analysis.
Caption: Step-by-step workflow for TLC monitoring.
Interpreting the TLC Plate
The logical relationship between the spots on the developed plate indicates the reaction's progress.
Caption: Interpreting a TLC plate for reaction progress.
Conclusion
Thin-Layer Chromatography is an indispensable tool for monitoring the Knoevenagel condensation. It provides a rapid, visually intuitive, and inexpensive method to assess the consumption of reactants and the formation of products, enabling researchers to optimize reaction conditions and determine the point of completion with high confidence. The protocols and guidelines presented here offer a robust framework for applying this technique effectively in a research or drug development setting.
References
- 1. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - GE [thermofisher.com]
- 3. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 4. acgpubs.org [acgpubs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 9. bhu.ac.in [bhu.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Benzyloxy)benzylidenemalononitrile
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-(Benzyloxy)benzylidenemalononitrile. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve your reaction yields and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis is achieved through a Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound (malononitrile) to a carbonyl group of an aldehyde (3-(benzyloxy)benzaldehyde), followed by a dehydration reaction to form the α,β-unsaturated dinitrile product. The reaction is typically catalyzed by a weak base.
Q2: Which catalysts are most effective for this synthesis?
A2: A variety of catalysts can be used, ranging from simple organic bases to more complex systems. Common choices include piperidine, ammonium acetate, and β-alanine.[1][2] For greener and more efficient processes, heterogeneous catalysts and microwave-assisted, catalyst-free methods in water have also been reported for analogous syntheses.[2][3][4] The choice of catalyst can influence reaction time and yield, so optimization may be necessary for your specific conditions.
Q3: What solvents are suitable for this reaction?
A3: Ethanol is a commonly used solvent for this type of Knoevenagel condensation.[1] However, greener alternatives like water have been shown to be effective, in some cases even promoting product precipitation which simplifies work-up.[4][5] Solvent-free conditions, particularly with microwave irradiation, have also been successfully employed for similar reactions.[2][6]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[2] You can spot the reaction mixture alongside the starting materials (3-(benzyloxy)benzaldehyde and malononitrile) to observe the consumption of reactants and the formation of the product. A suitable mobile phase, such as a mixture of n-hexane and ethyl acetate, should be used for good separation.[2]
Q5: What is the typical purity of the crude product, and what are the recommended purification methods?
A5: The purity of the crude product can vary depending on the reaction conditions. Common impurities may include unreacted starting materials or side products. Recrystallization from a suitable solvent system, such as ethyl acetate and n-hexane, is a common and effective purification method for obtaining the pure crystalline product.[2] Column chromatography can also be used for purification if recrystallization is not sufficient.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Low reaction temperature. 3. Insufficient reaction time. 4. Poor quality of starting materials. | 1. Use a fresh batch of catalyst. Consider trying an alternative catalyst (see Catalyst Comparison table). 2. Increase the reaction temperature. Refluxing in ethanol is a common condition. 3. Extend the reaction time and monitor progress by TLC. 4. Ensure the purity of 3-(benzyloxy)benzaldehyde and malononitrile. The aldehyde can oxidize over time. |
| Formation of a Major Side Product | 1. Over-oxidation of the starting aldehyde to carboxylic acid.[5] 2. Self-condensation of malononitrile. 3. Michael addition of malononitrile to the product. | 1. If using an oxidative method to generate the aldehyde in situ, optimize the reaction conditions to avoid over-oxidation.[5] 2. Ensure the reaction temperature is not excessively high. Use a less reactive catalyst. 3. Use a stoichiometric amount of malononitrile or a slight excess. Avoid a large excess. |
| Product Fails to Precipitate/Crystallize | 1. The product is too soluble in the reaction solvent. 2. The presence of impurities inhibiting crystallization. | 1. If the reaction is performed in a solvent where the product is soluble, try pouring the reaction mixture into cold water to induce precipitation.[1] 2. Purify the crude product using column chromatography to remove impurities before attempting recrystallization. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. 2. Reversible reaction equilibrium. | 1. Add an additional portion of the catalyst. 2. If water is a byproduct of the reaction, consider using a Dean-Stark apparatus to remove it and drive the reaction to completion. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Benzylidenemalononitrile Derivatives
| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |
| Piperidine | 3,4-dihydroxybenzaldehyde, Malononitrile | Ethanol | 70°C, 0.5-1h | 86 | [1] |
| Ammonium acetate | 4-Hexyloxybenzaldehyde, Malononitrile | None | Microwave, 320W, 20-50s | 65 | [2] |
| β-alanine (5 mol%) / SAS (10 mol%) | Benzyl alcohol, Malononitrile | Water | Visible light, 20°C | 91 | [7] |
| NiCu@MWCNT | Benzaldehyde, Malononitrile | H₂O/CH₃OH | 25°C, 15 min | 92 | [7] |
| Ti-Al-Mg Hydrotalcite | Benzaldehyde, Malononitrile | Ethyl acetate | 60°C, 4h | 67.1 (conversion) | [7] |
| Catalyst-free | 4-Chlorobenzaldehyde, Malononitrile | Water | Microwave, 30 min | 95 | [7] |
Note: SAS is sodium anthraquinone-1,5-disulfonate.
Experimental Protocols
Detailed Protocol for Knoevenagel Condensation
This protocol is adapted for the synthesis of this compound from a procedure for a closely related compound.
Materials:
-
3-(Benzyloxy)benzaldehyde
-
Malononitrile
-
Piperidine (or another suitable base catalyst)
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Recrystallization flasks
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-(benzyloxy)benzaldehyde (1 equivalent).
-
Dissolve the aldehyde in absolute ethanol.
-
Add malononitrile (1-1.2 equivalents) to the solution.
-
Add a catalytic amount of piperidine (e.g., a few drops).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using TLC (e.g., with a 3:1 n-hexane/ethyl acetate mobile phase). The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product may begin to crystallize.
-
To maximize product precipitation, cool the flask in an ice bath.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.
-
Dry the crude product.
-
For further purification, recrystallize the crude product from a suitable solvent system, such as ethyl acetate/n-hexane.
Visualizations
Reaction Pathway
Caption: Knoevenagel condensation of 3-(benzyloxy)benzaldehyde and malononitrile.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low product yield.
References
- 1. EP0322738A2 - Benzylidene-malononitrile derivatives for the inhibition of proliferative processes in mammalian cells - Google Patents [patents.google.com]
- 2. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. bhu.ac.in [bhu.ac.in]
- 7. Benzylidenemalononitrile | C10H6N2 Research Chemical [benchchem.com]
How to avoid dimer formation in benzylidenemalononitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzylidenemalononitrile and avoiding the formation of dimeric and other side products.
Troubleshooting Guide: Dimer and Side Product Formation
Issue: Low yield of benzylidenemalononitrile and presence of significant impurities.
This is often due to side reactions occurring during the Knoevenagel condensation. The primary culprits are the Michael addition of malononitrile to the benzylidenemalononitrile product and reactions involving the dimer of malononitrile.
Primary Side Reactions
-
Michael Addition: The malononitrile anion, a strong nucleophile, can attack the electrophilic β-carbon of the newly formed benzylidenemalononitrile.
-
Malononitrile Dimerization and Subsequent Reactions: Malononitrile can dimerize to form 2-amino-1,1,3-tricyanopropene, which can then react with benzaldehyde or benzylidenemalononitrile to form various impurities.
The following logical diagram illustrates the desired reaction pathway and the competing side reactions.
Caption: Key reaction pathways in benzylidenemalononitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of dimer formation and other impurities?
The most common causes are related to reaction conditions that favor side reactions over the desired Knoevenagel condensation. These include:
-
High concentrations of reactants: This can increase the rate of side reactions like the Michael addition.
-
Inappropriate catalyst choice or concentration: A catalyst that is too strong or used in excess can lead to uncontrolled side reactions.
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Suboptimal temperature: Higher temperatures can sometimes promote the formation of byproducts.
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Incorrect solvent: The polarity and protic/aprotic nature of the solvent can influence the reaction pathway.
Q2: How can I minimize the Michael addition side reaction?
The Michael addition of malononitrile to the benzylidenemalononitrile product is a common issue. To minimize this:
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Control Stoichiometry: Using a slight excess of benzaldehyde or adding the malononitrile slowly to the reaction mixture can help to ensure that it preferentially reacts with the aldehyde rather than the product. A molar ratio of 1:1 for benzaldehyde to malononitrile is a good starting point, with optimization as needed.[1]
-
Catalyst Selection: Use a mild base as a catalyst. Strong bases can lead to a high concentration of the malononitrile carbanion, increasing the likelihood of a Michael addition. Catalysts like ammonium acetate or piperidine are commonly used.[2]
-
Temperature Control: Running the reaction at a lower temperature can help to control the reaction rate and minimize side reactions. Some procedures report high yields at room temperature.[3]
Q3: What is the "malononitrile dimer" and how do I prevent its formation?
The "malononitrile dimer" is 2-amino-1,1,3-tricyanopropene. Its formation and subsequent reactions can be minimized by:
-
Optimizing Reaction Time: Shorter reaction times are generally preferred to reduce the likelihood of malononitrile dimerization. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to stop the reaction once the starting material is consumed.[1][2]
-
Catalyst and Solvent Choice: The choice of catalyst and solvent system can influence the rate of dimerization. Green chemistry approaches using water as a solvent have shown high yields of the desired product with minimal side reactions.[4][5]
Q4: How do I choose the optimal solvent for my reaction?
The choice of solvent is critical for achieving a high yield and purity.
-
Polar Protic Solvents: Solvents like ethanol and water are often used and can be effective, particularly in "green" synthesis protocols.[4][5] A mixture of water and methanol has also been shown to be effective.[6]
-
Aprotic Solvents: In some cases, aprotic solvents may be used.
-
Solvent-Free Conditions: Microwave-assisted synthesis under solvent-free conditions has been reported to give high yields in very short reaction times.[2]
The optimal solvent will depend on the specific catalyst and reaction conditions. It is recommended to perform small-scale trials with different solvents to determine the best option for your system.
Data Presentation: Influence of Reaction Parameters on Yield
The following tables summarize quantitative data from various studies on the synthesis of benzylidenemalononitrile, highlighting the impact of different reaction conditions on the product yield.
Table 1: Effect of Catalyst and Solvent on Yield
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Alum (20 mol%) | Water | 60 | 2h | 95 | [1] |
| NiCu@MWCNT | Water/Methanol (1:1) | 25 | 15 min | 92 | [6] |
| Ammonium Acetate | None (Microwave) | N/A (320W) | 20-50s | High | [2] |
| β-alanine (5 mol%) | Water | 20 | 2-24h | 91 | [4] |
Table 2: Effect of Temperature on Yield
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| P4VP/SBA-15 | Water | 25 | 24h | 56 | [7] |
| P4VP/SBA-15 | Water | 40 | 24h | 95 | [7] |
| Alum (20 mol%) | Water | Room Temp | 2h | 85 | [1] |
| Alum (20 mol%) | Water | 60 | 2h | 95 | [1] |
Experimental Protocols
Protocol 1: Alum-Catalyzed Synthesis in Aqueous Medium
This protocol is based on an eco-friendly method using potassium alum as a catalyst.[1]
Materials:
-
Substituted aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Potassium Alum (KAl(SO₄)₂) (20 mol%)
-
Water (10 mL)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and water (10 mL).
-
Add potassium alum (20 mol%) to the mixture.
-
Stir the reaction mixture on a magnetic stirrer at 60°C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure benzylidenemalononitrile.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This protocol utilizes microwave irradiation for a rapid and efficient synthesis.[2]
Materials:
-
Aromatic aldehyde (1.222 mmol)
-
Malononitrile (1.222 mmol)
-
Ammonium acetate (10 mg)
Procedure:
-
In a porcelain dish, mix the aromatic aldehyde (1.222 mmol) and malononitrile (1.222 mmol).
-
Add ammonium acetate (10 mg) to the mixture.
-
Place the porcelain dish in a microwave oven and irradiate at 320 W for 20–50 seconds.
-
Monitor the reaction progress by TLC (n-hexane/ethyl acetate, 3:1).
-
After completion, allow the mixture to cool.
-
Recrystallize the crude solid product using a mixture of ethyl acetate and n-hexane to obtain pure crystals.
Analytical Methods for Purity Assessment
To ensure the purity of the synthesized benzylidenemalononitrile and to detect the presence of any dimeric or other side products, the following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and to get a preliminary assessment of the product's purity.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can be used to detect and quantify impurities.[8]
-
Gas Chromatography (GC): Useful for analyzing the purity of the final product, especially when coupled with a mass spectrometer (GC-MS) for impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product and can be used to identify and characterize any impurities present.[1][2][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of key functional groups in the final product.[1][2]
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Sustainable Synthesis of Benzylidenemalononitrile Compounds Under Microwave- Irradiation | Bentham Science [benthamscience.com]
- 6. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Stability issues of 3-(Benzyloxy)benzylidenemalononitrile in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(Benzyloxy)benzylidenemalononitrile in solution. The information is intended for researchers, scientists, and professionals in drug development. Please note that while specific stability data for the 3-benzyloxy derivative is limited, the guidance provided is based on the known properties of the parent compound, benzylidenemalononitrile, and its other derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing solid this compound?
A1: To ensure the long-term stability of solid this compound, it is recommended to store it in a tightly closed container in a dry, cool, and well-ventilated place.[1] The compound should be kept away from strong oxidizing agents and sources of ignition.[1][2]
Q2: In which solvents is this compound expected to be soluble?
A2: Based on the solubility of the parent compound, benzylidenemalononitrile, this compound is expected to be primarily soluble in organic solvents such as ethanol, acetone, and dichloromethane.[2] It is likely to have limited solubility in water.[2]
Q3: How can I improve the solubility of this compound in a particular solvent?
A3: For many organic compounds, including benzylidenemalononitrile derivatives, increasing the temperature of the solvent can help improve solubility.[2] Gentle heating and sonication can be effective methods to aid dissolution. However, it is crucial to monitor for any signs of degradation when heating.
Q4: What are the potential signs of degradation of this compound in solution?
A4: Visual indicators of degradation can include a change in the color of the solution, the formation of precipitates, or a decrease in the expected biological activity or analytical response. For quantitative assessment, techniques like HPLC, LC-MS, or NMR can be used to monitor the purity of the compound over time.
Troubleshooting Guide: Stability Issues in Solution
This guide addresses common problems that may arise due to the instability of this compound in solution during experimental use.
Issue 1: Precipitate Formation in Solution
-
Possible Cause 1: Low Solubility. The concentration of the compound may exceed its solubility limit in the chosen solvent.
-
Solution: Try using a different solvent in which the compound is more soluble. Gentle heating or sonication may also help to redissolve the precipitate, but be cautious of potential degradation.
-
-
Possible Cause 2: Degradation. The precipitate could be a degradation product that is less soluble than the parent compound.
-
Solution: Prepare fresh solutions before each experiment. If the solution needs to be stored, keep it at a low temperature (e.g., -20°C or -80°C) and protect it from light. Perform a quick purity check (e.g., by TLC or HPLC) before use.
-
Issue 2: Inconsistent Experimental Results
-
Possible Cause 1: Compound Degradation Over Time. If stock solutions are stored for extended periods, the compound may degrade, leading to a decrease in the effective concentration and inconsistent results.
-
Solution: It is best practice to prepare fresh solutions for each experiment. If storing solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Reaction with Solution Components. The compound may be reacting with other components in your experimental medium (e.g., media, buffers, or other additives).
-
Solution: Investigate the compatibility of this compound with all components of your experimental system. It may be necessary to adjust the formulation or the order of addition of reagents.
-
Quantitative Data Summary
| Parameter | Influence on Stability | Recommendations |
| pH | Extremes in pH (highly acidic or basic) may lead to hydrolysis or other degradation pathways. | Maintain solutions at a neutral pH whenever possible. Use appropriate buffer systems. |
| Light | Exposure to UV or ambient light can potentially induce photochemical reactions and degradation. | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. |
| Temperature | Elevated temperatures can accelerate degradation kinetics. | Store stock solutions at low temperatures (-20°C or -80°C). Avoid prolonged exposure to high temperatures during experiments. |
| Oxidizing Agents | Benzylidenemalononitrile derivatives should be kept away from strong oxidizing agents.[2] | Ensure solvents and other reagents are free from peroxides and other oxidizing impurities. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
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Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO, ethanol, or acetone) to achieve the desired stock concentration.
-
Dissolution: Vortex the solution until the compound is fully dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Store the stock solution in tightly sealed, light-protected (amber or foil-wrapped) vials at -20°C or -80°C. For frequent use, consider preparing smaller aliquots to minimize freeze-thaw cycles.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Factors influencing compound stability in solution.
Caption: Hypothetical inhibition of a tyrosine kinase signaling pathway.
References
Overcoming poor solubility of 3-(Benzyloxy)benzylidenemalononitrile in aqueous media
Welcome to the technical support center for 3-(Benzyloxy)benzylidenemalononitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the key challenge associated with this compound: its poor solubility in aqueous media. Here you will find frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and technical data to support your research.
Disclaimer
Quantitative solubility data and specific protocol parameters for this compound are not widely available in published literature. The data and protocols provided herein are based on structurally similar compounds, such as other benzylidenemalononitrile derivatives (tyrphostins).[1][2][3][4] Researchers must perform their own experiments to optimize these methods for their specific needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a substituted benzylidenemalononitrile derivative. Compounds in this class are recognized as versatile organic molecules used in various research fields, including medicinal chemistry.[5] Like its parent compound, benzylidenemalononitrile, it is typically a crystalline solid at room temperature and is characterized by poor aqueous solubility due to its hydrophobic benzyloxy and benzylidene groups.[6][7][8] It is generally soluble in organic solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol.[7][8]
Q2: Why is this compound poorly soluble in aqueous media?
A2: The molecular structure of this compound contains large, nonpolar aromatic rings (the benzyl and benzyloxy groups). These hydrophobic regions dominate the molecule's character, leading to unfavorable interactions with polar water molecules and thus, very limited solubility in aqueous solutions.[6]
Q3: What is the potential mechanism of action for this class of compounds?
A3: Many benzylidenemalononitrile derivatives, often referred to as "tyrphostins," are known to be potent inhibitors of protein tyrosine kinases.[4][9] A primary target for this class of inhibitors is the Epidermal Growth Factor Receptor (EGFR) kinase.[1][10] By inhibiting the tyrosine kinase activity of receptors like EGFR, these compounds can block downstream signaling pathways that are critical for cell proliferation and survival, making them valuable tools for cancer research.[4][10]
Q4: What are the primary challenges I will face when preparing solutions?
A4: The main challenge is the compound's tendency to precipitate out of solution when an organic stock solution is diluted into an aqueous buffer or cell culture medium. This can lead to inaccurate concentration measurements, poor reproducibility in assays, and low bioavailability in in vivo studies. Achieving a therapeutically relevant concentration in a physiologically compatible vehicle requires specialized formulation strategies.
Troubleshooting Guides
Problem 1: My compound precipitates immediately when I dilute my DMSO stock into my aqueous buffer for an in vitro assay.
-
Question: What is causing this, and how can I prevent it?
-
Answer: This is a common issue caused by exceeding the compound's solubility limit in the final aqueous solution. The DMSO percentage may be too low to keep the compound dissolved.
-
Quick Fix: Increase the final percentage of DMSO in your assay, but be mindful of solvent toxicity. Most cell lines can tolerate up to 0.5% DMSO, but you must verify the tolerance for your specific cell type.
-
Alternative Co-solvents: Consider using ethanol, though it often has higher cellular toxicity than DMSO.[1]
-
Advanced Solution: If you cannot increase the co-solvent concentration, you should consider using a solubilizing excipient like cyclodextrin. A cyclodextrin inclusion complex can significantly increase the aqueous solubility of the compound itself.[11][12] See Protocol 2 for details.
-
Problem 2: I need to achieve a high concentration of the compound for my experiment, but the required amount of co-solvent is toxic to my cells.
-
Question: What formulation strategies can I use to achieve a higher concentration without relying on high levels of organic solvents?
-
Answer: This requires moving beyond simple co-solvency.
-
Cyclodextrin Complexation: Formulating the compound with a modified cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), is a highly effective method. The hydrophobic compound partitions into the core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[11][13] This can increase solubility by several orders of magnitude.
-
Nanosuspensions: For very high concentrations, especially for in vivo studies, creating a nanosuspension is a powerful technique. This involves milling the compound into particles of sub-micron size, which increases the surface area and dissolution rate.[14][15] See Protocol 3 for a lab-scale method.
-
Problem 3: I am preparing for an in vivo animal study and need a formulation that is safe for injection or oral administration.
-
Question: How can I formulate this compound for animal studies?
-
Answer: In vivo formulations have strict requirements for safety, stability, and bioavailability.
-
Cyclodextrin Formulations: HP-β-CD is widely used in pharmaceutical formulations and is generally considered safe for parenteral and oral administration.[11][12] Creating an inclusion complex is a primary strategy.
-
Nanosuspensions: A nanosuspension is an excellent choice for poorly soluble drugs as it can improve oral bioavailability and is suitable for intravenous administration.[14] The formulation consists of the pure drug nanocrystals stabilized by a minimal amount of surfactant.[14]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are another advanced option, particularly for oral delivery. These are mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon contact with aqueous fluids in the gut, keeping the drug solubilized for absorption.
-
Data Presentation: Solubility of Related Compounds
Since specific data for this compound is limited, the following tables provide solubility information for other benzylidenemalononitrile derivatives (Tyrphostins) to serve as a guide.[1][2][3][6]
Table 1: Qualitative Solubility of Benzylidenemalononitrile
| Solvent | Solubility | Reference |
|---|---|---|
| Water | Limited / Insoluble | [6] |
| Ethanol | Soluble | [6] |
| Methanol | Soluble | [7][16] |
| Acetone | Soluble | [6] |
| Dichloromethane | Soluble |[6] |
Table 2: Quantitative Solubility of Structurally Related Tyrphostins
| Compound | Solvent | Solubility | Reference |
|---|---|---|---|
| Tyrphostin AG-17 | Water | Insoluble | [1] |
| DMSO | 51 mg/mL (180.6 mM) | [1] | |
| Ethanol | 51 mg/mL (180.6 mM) | [1] | |
| DMF | 30 mg/mL | [3] | |
| DMSO:PBS (pH 7.2) (1:6) | 0.15 mg/mL | [3] | |
| Tyrphostin AG 1478 | Water | Insoluble | [2] |
| 0.1 M NaOH | Insoluble | [2] | |
| 2-hydroxypropyl-β-cyclodextrin | Insoluble | [2] | |
| 0.1 M HCl | < 0.4 mg/mL | [2] | |
| DMSO:Methanol (1:1) | 10 mg/mL | [2] |
| | Ethanol | 10 mg/mL |[2] |
Experimental Protocols & Workflows
Workflow for Selecting a Solubilization Method
The following diagram outlines a logical workflow for choosing the most appropriate solubilization strategy based on experimental requirements.
References
- 1. adooq.com [adooq.com]
- 2. Tyrphostin AG 1478 =98 175178-82-2 [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. BENZYLIDENEMALONONITRILE CAS#: 2700-22-3 [m.chemicalbook.com]
- 7. CAS 2700-22-3: Benzylidenemalononitrile | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. EP0322738A2 - Benzylidene-malononitrile derivatives for the inhibition of proliferative processes in mammalian cells - Google Patents [patents.google.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. BENZYLIDENEMALONONITRILE | 2700-22-3 [amp.chemicalbook.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Complex NMR Spectra of Benzylidenemalononitrile Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of benzylidenemalononitrile derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the vinylic proton of benzylidenemalononitrile derivatives a singlet and where does it typically appear?
A1: The vinylic proton (=CH-) in benzylidenemalononitrile derivatives typically appears as a singlet in the ¹H NMR spectrum because it has no adjacent protons to couple with. Its chemical shift is highly dependent on the substituents on the aromatic ring but generally falls in the range of δ 7.5 - 8.7 ppm.[1][2][3][4] This downfield shift is attributed to the deshielding effect of the conjugated system, including the aromatic ring and the two cyano groups. For instance, in the parent 2-benzylidenemalononitrile, this proton appears at approximately δ 7.79-7.82 ppm.[3][4][5] Electron-withdrawing groups on the phenyl ring tend to shift this signal further downfield, while electron-donating groups shift it slightly upfield.
Q2: The aromatic region of my ¹H NMR spectrum is complex and overlapping. How can I assign the aromatic protons?
A2: Overlapping signals in the aromatic region are a common challenge. Here are several strategies to resolve and assign these protons:
-
Analyze Splitting Patterns: Even with overlap, you can often discern basic patterns. Protons ortho to a substituent will be doublets (if there's a proton on the adjacent carbon), while meta protons might be triplets or doublet of doublets. Protons in a para-substituted ring often give rise to two distinct doublets, sometimes referred to as an AA'BB' system.[1][6]
-
Use 2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. It will help you trace the connectivity of the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to the carbons they are attached to, which can help differentiate them based on the ¹³C chemical shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds, which is excellent for assigning quaternary carbons and confirming the overall structure.
-
-
Change NMR Solvent: Sometimes, changing the solvent (e.g., from CDCl₃ to Benzene-d₆ or DMSO-d₆) can alter the chemical shifts of the aromatic protons sufficiently to resolve the overlap.[7]
Q3: How do I confirm the E/Z stereochemistry of my benzylidenemalononitrile derivative?
A3: The primary method for confirming the stereochemistry of alkenes is through the Nuclear Overhauser Effect (NOE), which detects protons that are close in space (typically < 5 Å).[8][9][10][11] For benzylidenemalononitrile derivatives, which are generally synthesized as the more stable E-isomer, you can use a 2D NOESY or 1D selective NOE experiment.
-
Expected NOE Correlation: You should observe an NOE correlation between the vinylic proton and the ortho protons of the benzylidene ring. This spatial proximity is only possible in the E-isomer. The absence of this correlation might suggest the presence of the Z-isomer, although this is sterically less favorable and rarely observed.
Below is a diagram illustrating the key NOE correlation for confirming E-stereochemistry.
Caption: NOE correlation between vinylic and ortho protons.
Q4: My compound is poorly soluble in CDCl₃. What are my options?
A4: Poor solubility can lead to broad peaks and low signal-to-noise. If your compound is not soluble in deuterochloroform, consider other deuterated solvents based on the polarity of your derivative[7]:
-
Acetone-d₆: A good alternative for moderately polar compounds.
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): An excellent solvent for highly polar compounds. Note that it is difficult to remove from the sample after analysis.
-
Methanol-d₄: Suitable for polar compounds that can exchange labile protons (e.g., -OH, -NH).
-
Benzene-d₆: A non-polar solvent that can sometimes offer better spectral dispersion.[7]
Always check for residual solvent peaks in your spectrum and ensure the solvent does not react with your compound.
Troubleshooting Guide
Problem 1: I see unexpected peaks in my spectrum.
-
Solution: These are often due to impurities.
-
Residual Solvents: Common synthesis and purification solvents like ethyl acetate, hexane, or dichloromethane can be trapped in the sample.[7] Compare the unexpected peaks to known chemical shifts of common lab solvents.
-
Starting Materials: Incomplete reaction can leave starting materials (e.g., the aldehyde or malononitrile) in your sample. Check the NMR of the starting materials to confirm.
-
Water: A broad peak, typically between δ 1.5-4.5 ppm depending on the solvent, is often due to water. NMR solvents can absorb moisture.[7]
-
Problem 2: The integration values for my protons don't seem correct.
-
Solution:
-
Baseline Correction: Ensure the spectrum baseline is flat and correctly integrated. Poor phasing or baseline correction can lead to inaccurate integrals.
-
Relaxation Delay (d1): For quantitative analysis, especially in ¹³C NMR, ensure a sufficient relaxation delay between scans. A short delay can cause signals from nuclei with long relaxation times (like quaternary carbons) to be suppressed.
-
Overlapping Peaks: If a signal overlaps with another, such as the residual solvent peak of CDCl₃ (δ 7.26 ppm) overlapping with the aromatic region, the integration will be inaccurate.[7] Try using a different solvent like Acetone-d₆ to avoid this specific overlap.[7]
-
Data Presentation: Chemical Shifts
The electronic nature of substituents on the benzylidene ring significantly influences the chemical shifts of the vinylic and aromatic protons. The tables below summarize typical ¹H and ¹³C NMR chemical shifts for various substituted benzylidenemalononitrile derivatives.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Selected Benzylidenemalononitrile Derivatives
| Substituent (Position) | Vinylic-H | Aromatic-H | Solvent | Reference |
| None | 7.79 (s) | 7.59 (m, 3H), 7.92 (d, 2H) | CDCl₃ | [3][5] |
| 4-Cl | 8.57 (s) | 7.73 (d), 7.97 (d) | DMSO-d₆ | [2] |
| 4-Br | 8.53 (s) | 7.78-7.93 (m, 4H) | DMSO-d₆ | [2] |
| 4-NO₂ | 8.73 (s) | 8.14 (d), 8.44 (d) | DMSO-d₆ | [2] |
| 4-OCH₃ | 8.35 (s) | 7.18 (d), 7.94 (d) | DMSO-d₆ | [2] |
| 4-N(CH₃)₂ | 8.03 (s) | 6.84 (d), 7.82 (d) | CDCl₃ | [4] |
| 4-Hexyloxy | 7.66 (s) | 7.01 (d), 7.92 (d) | CDCl₃ | [1][6] |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Selected Benzylidenemalononitrile Derivatives
| Substituent (Position) | C=C (vinylic) | C≡N | Aromatic C | C (ipso) | Solvent | Reference |
| None | 82.6, 159.9 | 112.5, 113.6 | 130.6, 130.8, 134.5 | 130.8 | CDCl₃ | [3][4][5] |
| 4-Cl | 82.9, 160.8 | 113.7, 114.7 | 130.4, 132.8 | 130.8 | DMSO-d₆ | [2] |
| 4-Br | 83.0, 161.0 | 113.7, 114.8 | 129.0, 132.8, 133.4 | 131.1 | DMSO-d₆ | [2] |
| 4-NO₂ | 86.6, 160.0 | 113.2, 114.3 | 125.1, 132.1 | 137.4 | DMSO-d₆ | [2] |
| 4-OCH₃ | 77.2, 161.8 | 115.4, 114.5 | 115.6, 134.0 | 124.2 | DMSO-d₆ | [2] |
Experimental Protocols
1. Synthesis: Microwave-Assisted Knoevenagel Condensation
A common method for synthesizing benzylidenemalononitrile derivatives is the Knoevenagel condensation.[6]
-
Reagents: An aromatic aldehyde (1.22 mmol) and malononitrile (1.22 mmol) are mixed.[1][6]
-
Catalyst: A small amount of ammonium acetate (e.g., 10 mg) is added.[1][6]
-
Procedure: The mixture is subjected to microwave irradiation (e.g., at 320 W) for a short period (20-50 seconds).[1][6]
-
Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC).[1][6]
-
Purification: The resulting solid is recrystallized from a suitable solvent system like ethyl acetate/n-hexane to yield the pure product.[1][6]
2. NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified benzylidenemalononitrile derivative in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: ~12-16 ppm.
-
Number of Scans: 8-16 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Spectral Width: ~220-240 ppm.
-
Number of Scans: Requires more scans than ¹H NMR (e.g., 1024 or more) depending on sample concentration.
-
Relaxation Delay (d1): 2-5 seconds. For better quantification of quaternary carbons, a longer delay (e.g., 10s) may be necessary.
-
-
2D NOESY Acquisition:
-
Purpose: To determine spatial proximity between protons for stereochemistry assignment.[8]
-
Mixing Time (d8): This is a critical parameter. For small molecules (< 600 Da), a mixing time of 300-800 ms is a good starting point.[9] It may need to be optimized for your specific compound.
-
Number of Scans: 8-16 scans per increment.
-
Visualization of Concepts and Workflows
Logical Workflow for NMR Interpretation
The following diagram outlines a systematic approach to interpreting the NMR spectra of a novel benzylidenemalononitrile derivative.
Caption: Workflow for structure elucidation via NMR.
Magnetic Anisotropy in Benzylidenemalononitrile
The chemical environment of a nucleus is affected by local magnetic fields induced by electron circulation in nearby pi systems, a phenomenon known as magnetic anisotropy.[12][13] In benzylidenemalononitrile, both the aromatic ring and the C=C double bond create anisotropic fields that deshield the vinylic proton, shifting it downfield.
Caption: Anisotropic effects on the vinylic proton.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. minio.scielo.br [minio.scielo.br]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NOE Experiments | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 13. scispace.com [scispace.com]
Technical Support Center: Minimizing Toxicity of Benzylidenemalononitrile Compounds in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of benzylidenemalononitrile (BMN) compounds in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of benzylidenemalononitrile-induced cytotoxicity?
A1: Benzylidenemalononitrile (BMN) compounds can induce cytotoxicity through several mechanisms, including:
-
Induction of Oxidative Stress: BMNs can lead to the generation of reactive oxygen species (ROS), disrupting the cellular redox balance.[1]
-
Modulation of Signaling Pathways: They are known to activate the Keap1-Nrf2 pathway, which is involved in the cellular response to oxidative stress.[1] Additionally, they can modulate MAP kinase signaling pathways.[1]
-
Induction of Apoptosis: Some BMN derivatives can trigger programmed cell death by activating caspases, key enzymes in the apoptotic cascade.[1][2]
-
Mitochondrial Toxicity: BMNs can potentially interfere with mitochondrial function, affecting cellular energy production and integrity.[3][4][5]
Q2: How does the chemical structure of a benzylidenemalononitrile derivative affect its toxicity?
A2: The structure-activity relationship (SAR) of BMN derivatives significantly influences their toxicity. The type and position of substituents on the benzylidene ring can alter the compound's electrophilicity, steric hindrance, and ability to interact with cellular targets.[6][7][8][9][10] For instance, electron-withdrawing groups can increase reactivity and potential for toxicity.[1]
Q3: What are the initial steps to consider when observing high toxicity with a new BMN compound?
A3: When encountering high toxicity, it is crucial to:
-
Verify Compound Purity and Identity: Ensure the compound is pure and its structure is confirmed. Impurities can contribute to unexpected toxicity.
-
Assess Solubility: Poor solubility can lead to compound precipitation and non-specific effects. Determine the compound's solubility in your cell culture medium.
-
Perform Dose-Response and Time-Course Experiments: Systematically evaluate a wide range of concentrations and incubation times to identify a potential therapeutic window.
-
Choose an Appropriate Cell Line: The sensitivity to BMN compounds can vary significantly between different cell types.[11]
Q4: Can off-target effects contribute to the observed cytotoxicity of my BMN compound?
A4: Yes, off-target effects are a common concern with biologically active small molecules. BMNs are known to be reactive and can potentially interact with unintended cellular targets, leading to toxicity that is independent of the intended mechanism of action.[12] Performing target validation experiments and profiling the compound against a panel of relevant off-targets is recommended.
Troubleshooting Guides
Issue 1: High Background Cytotoxicity in Control Wells
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Solvent Toxicity | Decrease the final concentration of the solvent (e.g., DMSO) to ≤0.1%. Run a solvent-only control to assess its contribution to cytotoxicity. |
| Compound Instability | Prepare fresh stock solutions for each experiment. Assess the stability of the compound in your cell culture medium over the experiment's duration. |
| Poor Solubility | Use a lower concentration of the compound. Consider using a different solvent or a formulation aid, ensuring it is non-toxic to the cells. |
| Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and seeded at an optimal density.[11][13] |
Issue 2: Inconsistent or Irreproducible Cytotoxicity Results
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Variable Cell Seeding | Use a cell counter to ensure consistent cell numbers in each well. Optimize cell seeding density to ensure a robust assay window.[11] |
| Edge Effects in Plates | Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity.[12] |
| Inconsistent Incubation Times | Standardize the incubation time with the BMN compound across all experiments. |
| Assay Interference | The BMN compound may interfere with the assay chemistry (e.g., absorbance or fluorescence). Run compound-only controls (no cells) to check for interference. |
Experimental Protocols
Protocol 1: Assessing General Cytotoxicity using the MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the BMN compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 2: Detecting Apoptosis via Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate for a time point determined to be optimal for apoptosis induction.
-
Caspase-Glo® 3/7 Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the results to cell number (can be done in parallel with a viability assay) to determine the specific activation of caspases.
Visualizations
Signaling Pathways of BMN-Induced Cytotoxicity
Caption: Proposed signaling pathways of BMN-induced cytotoxicity.
Experimental Workflow for Toxicity Assessment
Caption: Experimental workflow for assessing BMN compound toxicity.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting BMN cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chimia.ch [chimia.ch]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘nitazene’ opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
Validation & Comparative
A Comparative Analysis of 3-(Benzyloxy)benzylidenemalononitrile and Other Tyrphostins in Tyrosine Kinase Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the tyrphostin 3-(Benzyloxy)benzylidenemalononitrile with other members of the tyrphostin family. This document synthesizes experimental data on their biological activity, outlines detailed experimental protocols for their evaluation, and visualizes key signaling pathways and workflows to aid in research and development.
Tyrphostins, a class of synthetic compounds, are renowned for their ability to inhibit protein tyrosine kinases (PTKs), enzymes that play a crucial role in cellular signal transduction pathways. Dysregulation of PTK activity is frequently implicated in various diseases, including cancer, making them a prime target for therapeutic intervention. This guide focuses on this compound and compares its performance against other well-characterized tyrphostins, providing a framework for understanding their structure-activity relationships and potential applications.
Quantitative Comparison of Tyrphostin Activity
The inhibitory potency of tyrphostins is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the reported IC50 values for this compound and other selected tyrphostins against key tyrosine kinases, primarily the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).
Disclaimer: The IC50 values presented in these tables are compiled from various studies. Direct comparison should be made with caution, as experimental conditions such as ATP concentration, substrate used, and specific enzyme preparation can influence the results.
Table 1: Comparative Inhibitory Activity (IC50) of Tyrphostins against EGFR Tyrosine Kinase
| Compound | Structure | Target Kinase | IC50 (µM) | Reference |
| This compound | EGFR | Data not available in a direct comparative study | ||
| Tyrphostin A9 (AG-17) | 3,5-Di-tert-butyl-4-hydroxybenzylidenemalononitrile | EGFR | 460 | [1] |
| Tyrphostin B44 (+) enantiomer (AG 835) | EGFR | 0.86 | ||
| Tyrphostin A51 (AG-183) | PTK | Potent inhibitor, specific IC50 not provided | ||
| Tyrphostin 47 | 3,4-dihydroxy-alpha-cyanothiocinnamamide | Not specified | Effective at 50-100 µM in cell-based assays | [2] |
Table 2: Comparative Inhibitory Activity (IC50) of Tyrphostins against PDGFR Tyrosine Kinase
| Compound | Structure | Target Kinase | IC50 (µM) | Reference |
| This compound | PDGFR | Data not available in a direct comparative study | ||
| Tyrphostin A9 (AG-17) | 3,5-Di-tert-butyl-4-hydroxybenzylidenemalononitrile | PDGFR | 0.5 - 1.2 | [3] |
Mechanism of Action: Targeting Tyrosine Kinase Signaling
Tyrphostins primarily exert their effects by competitively inhibiting the binding of ATP or the protein substrate to the catalytic site of the tyrosine kinase. This blockade of phosphorylation prevents the activation of downstream signaling cascades that are critical for cell proliferation, survival, and migration.
Figure 1. General mechanism of action of tyrphostins in inhibiting RTK signaling.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standardized methodologies for key assays used in the evaluation of tyrphostins.
Tyrosine Kinase Inhibition Assay (In Vitro)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified tyrosine kinase.
-
Reagents and Materials:
-
Purified recombinant tyrosine kinase (e.g., EGFR, PDGFR).
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ATP solution.
-
Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Test compounds (dissolved in DMSO).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
384-well microplates.
-
Plate reader capable of luminescence detection.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase reaction buffer.
-
In a 384-well plate, add the diluted compounds.
-
Add the purified tyrosine kinase to each well and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which correlates with kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Figure 2. Workflow for an in vitro tyrosine kinase inhibition assay.
Cell Viability Assay (e.g., MTT or Resazurin Assay)
This assay assesses the effect of tyrphostins on the proliferation and viability of cancer cell lines that are dependent on specific tyrosine kinase signaling pathways.
-
Reagents and Materials:
-
Cancer cell line (e.g., A431 for EGFR, NIH-3T3 for PDGFR).
-
Complete cell culture medium.
-
Test compounds (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt solution.
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
Microplate reader (absorbance for MTT, fluorescence for Resazurin).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add the MTT or Resazurin solution to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm (for MTT) or fluorescence at 560 nm excitation/590 nm emission (for Resazurin).
-
Calculate the percentage of cell viability for each compound concentration relative to a DMSO-treated control.
-
Determine the IC50 value from the dose-response curve.
-
Phosphotyrosine Western Blotting
This technique is used to detect the level of tyrosine phosphorylation of specific proteins within cells after treatment with a tyrphostin.
-
Reagents and Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (anti-phosphotyrosine, anti-total EGFR, anti-total PDGFR, anti-actin or -tubulin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Culture and treat cells with the test compounds and a growth factor (e.g., EGF or PDGF) to stimulate tyrosine kinase activity.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
-
Figure 3. Workflow for phosphotyrosine western blotting.
Conclusion
This compound belongs to the benzylidenemalononitrile class of tyrphostins, which have demonstrated significant potential as inhibitors of tyrosine kinases. While direct comparative data for this compound against other specific tyrphostins in a single study is limited, the structure-activity relationship studies of this class of compounds suggest that substitutions on the benzylidene ring play a crucial role in determining their inhibitory potency and selectivity. The benzyloxy group in the 3-position is expected to influence the compound's electronic and steric properties, thereby affecting its interaction with the kinase active site.
For researchers and drug development professionals, the provided data and experimental protocols offer a foundation for the systematic evaluation of this compound and other novel tyrphostin analogs. Further head-to-head comparative studies are warranted to definitively establish its potency and selectivity profile relative to other well-known tyrphostins and to elucidate its full therapeutic potential. The use of standardized assays, as outlined in this guide, will be critical in generating reliable and comparable data to advance the field of tyrosine kinase inhibitor development.
References
- 1. Tyrphostins. 3. Structure-activity relationship studies of alpha-substituted benzylidenemalononitrile 5-S-aryltyrphostins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tyrphostins. 6. Dimeric benzylidenemalononitrile tyrophostins: potent inhibitors of EGF receptor tyrosine kinase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity Analysis of 3-(Benzyloxy)benzylidenemalononitrile and Related Kinase Inhibitors
For Immediate Release
This guide provides a comparative analysis of the kinase cross-reactivity of 3-(Benzyloxy)benzylidenemalononitrile and its structural analogs. Due to the limited availability of specific kinase screening data for this compound, this guide utilizes data from the well-characterized tyrphostin AG1478, a structurally related benzylidenemalononitrile derivative, to provide insights into potential off-target effects and guide further research. Tyrphostins, a class of compounds containing the benzylidenemalononitrile scaffold, are known inhibitors of protein tyrosine kinases, with prominent members targeting the Epidermal Growth Factor Receptor (EGFR).[1][2][3]
Understanding the selectivity of a kinase inhibitor is paramount in drug development to minimize off-target effects and predict potential toxicities. This guide presents quantitative data on the inhibition of a panel of kinases by AG1478, details the experimental methodologies used for such analyses, and provides visual representations of relevant signaling pathways and experimental workflows.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of AG1478 against a selection of kinases, highlighting its potency against its primary target, EGFR, and its cross-reactivity with other kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Target | IC50 (nM) | Reference Compound |
| EGFR (ErbB1) | 3 | AG1478 |
| ErbB4 | >10,000 | AG1478 |
| PI4KA | ~5,000 | AG1478 |
Data compiled from publicly available studies.[4][5]
The data clearly indicates that while AG1478 is a potent inhibitor of EGFR, it also exhibits inhibitory activity against other kinases, such as PI4KA, albeit at significantly higher concentrations.[4] This underscores the importance of comprehensive kinase profiling to identify potential secondary targets.
Experimental Protocols
The determination of kinase inhibition profiles, as exemplified by the data for AG1478, is typically achieved through in vitro kinase assays. A general workflow for such an assay is described below.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration at which an inhibitor (e.g., this compound or its analogs) inhibits the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant purified kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³³P]ATP)
-
Test compound (inhibitor) at various concentrations
-
Assay buffer (containing appropriate salts, cofactors like MgCl₂, and a buffering agent)
-
Filter plates or other separation method
-
Scintillation counter or other detection instrument
Procedure:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, its specific substrate, and the assay buffer.
-
Inhibitor Addition: The test compound is added to the reaction mixture at a range of concentrations. A control reaction with no inhibitor (vehicle control, typically DMSO) is also prepared.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination of Reaction: The reaction is stopped, often by the addition of a strong acid or by spotting the reaction mixture onto a filter membrane that binds the phosphorylated substrate.
-
Separation and Detection: The phosphorylated substrate is separated from the unreacted ATP. In the case of radiolabeled ATP, this is typically achieved by washing the filter membranes to remove unincorporated radioactivity.
-
Quantification: The amount of phosphorylated substrate is quantified. For radiolabeled assays, this is done using a scintillation counter. For non-radioactive assays, methods such as fluorescence polarization or luminescence can be used.
-
Data Analysis: The percentage of kinase activity is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Broad kinase panel screening involves performing this type of assay in a high-throughput format against a large number of different kinases to determine the selectivity profile of a compound.[6][7]
Visualizing Kinase Interactions and Experimental Design
To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate a simplified signaling pathway involving EGFR and a typical workflow for assessing kinase inhibitor cross-reactivity.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a tyrphostin analog.
References
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EP0322738A2 - Benzylidene-malononitrile derivatives for the inhibition of proliferative processes in mammalian cells - Google Patents [patents.google.com]
- 4. Tyrphostin AG1478 Inhibits Encephalomyocarditis Virus and Hepatitis C Virus by Targeting Phosphatidylinositol 4-Kinase IIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
Benchmarking Larvicidal Potency: A Comparative Analysis of Halogenated vs. Benzyloxy Benzylated Monoterpenoid Naphthoquinones (BMNs)
For Immediate Release
[City, State] – [Date] – In the ongoing battle against mosquito-borne diseases, the development of novel and effective larvicides is of paramount importance. This guide presents a comparative analysis of the larvicidal potency of two classes of synthetic benzylated monoterpenoid naphthoquinones (BMNs): halogenated and benzyloxy derivatives. By examining their efficacy against the primary vector of dengue and Zika viruses, Aedes aegypti, this report provides crucial data for researchers and professionals in drug development and vector control.
Recent studies have highlighted the potential of 1,4-naphthoquinone derivatives as potent larvicides.[1][2] The strategic modification of the naphthoquinone scaffold, particularly at the C-2 and C-3 positions, has been shown to significantly influence their biological activity. This guide focuses on a critical comparison: the impact of substituting a halogen atom versus a benzyloxy group on the larvicidal efficacy of BMNs.
Quantitative Analysis of Larvicidal Potency
The larvicidal activity of substituted naphthoquinones is typically evaluated by determining the median lethal concentration (LC50), the concentration of a substance that kills 50% of a test population after a specific exposure time. The following table summarizes the reported LC50 values for chlorinated (halogenated) and methoxy (as a proxy for benzyloxy) substituted 1,4-naphthoquinones against Aedes aegypti larvae. A lower LC50 value indicates higher potency.
| Compound | Substituent at C-2 | Larval Strain | LC50 (ppm) | Reference |
| 1,4-Naphthoquinone | -H | ORL1952 | 2.764 | [1] |
| 2-Chloro-1,4-naphthoquinone | -Cl | ORL1952 | 1.33 | [1] |
| 2-Hydroxy-1,4-naphthoquinone | -OH | ORL1952 | > 10 | [1] |
| 2-Methoxy-1,4-naphthoquinone | -OCH3 | ORL1952 | 4.916 | [1] |
| 1,4-Naphthoquinone | -H | PR (Resistant) | 2.548 | [1] |
| 2-Chloro-1,4-naphthoquinone | -Cl | PR (Resistant) | 1.25 | [1] |
| 2-Hydroxy-1,4-naphthoquinone | -OH | PR (Resistant) | > 10 | [1] |
| 2-Methoxy-1,4-naphthoquinone | -OCH3 | PR (Resistant) | 4.878 | [1] |
Key Findings:
-
Superior Potency of Halogenated BMNs: The data clearly indicates that the presence of a chlorine substituent at the C-2 position significantly enhances the larvicidal activity of 1,4-naphthoquinones against both susceptible (ORL1952) and pyrethroid-resistant (PR) strains of Aedes aegypti.[1][2]
-
Reduced Efficacy of Alkoxy Groups: In contrast, 2-hydroxy and 2-methoxy substitutions lead to a decrease in larvicidal efficacy.[1][2] This suggests that while benzyloxy groups (a larger alkoxy substituent) may offer certain advantages in terms of solubility or stability, they are unlikely to match the larvicidal potency of their halogenated counterparts.
Experimental Protocols
Synthesis of Substituted 1,4-Naphthoquinones
General Procedure for the Synthesis of 2-Chloro-1,4-naphthoquinone:
A solution of Lawsone (2-hydroxy-1,4-naphthoquinone) in thionyl chloride is stirred at 90°C for 48 hours. After cooling, the reaction mixture is poured into water. The resulting precipitate is filtered, dissolved in chloroform, and washed with a 10% sodium bicarbonate solution. The organic layer is then dried over magnesium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate eluent to yield 2-chloro-1,4-naphthoquinone as a yellow solid.[3]
General Procedure for the Synthesis of 2-Methoxy-1,4-naphthoquinone:
2-Hydroxy-1,4-naphthoquinone is dissolved in a suitable solvent, and a base such as potassium carbonate is added, followed by the addition of a methylating agent (e.g., dimethyl sulfate or methyl iodide). The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). The mixture is then worked up by extraction and purified by column chromatography to yield 2-methoxy-1,4-naphthoquinone.
Larvicidal Bioassay Protocol
The larvicidal activity is determined using a standard bioassay procedure, largely following the guidelines of the World Health Organization (WHO).
-
Test Organism: Early third or fourth instar larvae of Aedes aegypti are used for the bioassays.
-
Preparation of Test Solutions: Stock solutions of the test compounds are prepared in an appropriate solvent (e.g., ethanol or DMSO). A series of dilutions are then made to obtain the desired test concentrations.
-
Bioassay Procedure:
-
Groups of 20-25 larvae are placed in beakers containing a specific volume of dechlorinated water (e.g., 100 mL).
-
The test solutions are added to the beakers to achieve the final desired concentrations.
-
A control group is run in parallel, containing only the solvent.
-
Each concentration and the control are replicated at least three times.
-
-
Incubation and Mortality Assessment: The larvae are kept under controlled conditions (e.g., 28 ± 1°C). Mortality is recorded after 24 and 48 hours of exposure. Larvae are considered dead if they are immobile and unable to reach the surface of the water.
-
Data Analysis: The percentage mortality is corrected for control mortality using Abbott's formula. The LC50 and LC90 values are then calculated using probit analysis.
Visualizing the Processes
To better illustrate the experimental and theoretical frameworks, the following diagrams have been generated.
Caption: General synthesis pathways for halogenated and alkoxy-substituted BMNs.
Caption: Workflow for the larvicidal bioassay of BMNs against mosquito larvae.
References
A Comparative Guide to the Synthesis of 3-(Benzyloxy)benzylidenemalononitrile: An Evaluation of Reproducibility and Efficiency
For researchers and professionals in drug development and organic synthesis, the reliable production of key intermediates is paramount. This guide provides a comparative analysis of various synthetic methods for 3-(Benzyloxy)benzylidenemalononitrile, a derivative of benzylidenemalononitrile, which is a common structural motif in pharmacologically active compounds. The synthesis of this target molecule is achieved through the Knoevenagel condensation of 3-(benzyloxy)benzaldehyde and malononitrile. While specific reproducibility data for this exact compound is limited in the literature, this guide extrapolates from established methods for analogous benzylidenemalononitrile derivatives to provide a comprehensive overview of the available synthetic routes.
Comparison of Synthesis Methodologies
The following table summarizes quantitative data from various reported methods for the synthesis of benzylidenemalononitrile derivatives. These methods are adaptable for the synthesis of this compound.
| Method | Catalyst/Promoter | Solvent System | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference(s) |
| Green Chemistry | None | Water:Glycerol (1:1) | Room Temperature | 24 h | ~99 | [1] |
| Heterogeneous Catalysis | NiCu@MWCNT nanohybrids | Water/Methanol (1:1) | 25 | 15 min - 3 h | 53-96 | [2][3][4] |
| Ti-Al-Mg Hydrotalcite | Ethyl acetate | 60 | 4 h | ~67 (conversion) | [5] | |
| Microwave-Assisted | Ammonium acetate | None (Solvent-free) | - (320 W) | 20-50 s | 65-68 | [6] |
| None | Water | - | 30 min | 95 | ||
| Homogeneous Catalysis | Piperidine | Ethanol | Reflux | 35 min | High (not specified) | [7] |
| β-alanine / SAS | Water | 20 | - | 91 | [8][9] | |
| Deep Eutectic Solvents | Imidazole:p-toluenesulfonic acid | DES (as solvent & catalyst) | Room Temperature | < 12 h | High (not specified) | [10] |
SAS: sodium anthraquinone-1,5-disulfonate
Experimental Protocols
Below are detailed experimental protocols for the key synthetic methods, which can be adapted for the synthesis of this compound by using 3-(benzyloxy)benzaldehyde as the starting aldehyde.
Method 1: Green Chemistry Approach in Water/Glycerol
This method offers an environmentally friendly and high-yielding route.
-
In a 25 mL round-bottom flask, combine 3-(benzyloxy)benzaldehyde (3 mmol) and malononitrile (3.5 mmol).
-
Add 5 mL of a 1:1 (v/v) mixture of water and glycerol.
-
Stir the solution magnetically at room temperature for 24 hours.
-
The product is expected to precipitate out of the solution and can be isolated by filtration.
-
Wash the solid product with cold water and dry under vacuum.
Method 2: Heterogeneous Catalysis with NiCu@MWCNT Nanohybrids
This method utilizes a reusable catalyst and offers rapid reaction times.
-
To a suitable reaction vessel, add 4 mg of NiCu@MWCNT nanohybrids and 4 mL of a 1:1 (v/v) water/methanol solution.
-
Sonicate the mixture for 30 seconds to ensure dispersion of the catalyst.
-
Add 3-(benzyloxy)benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) to the vessel.
-
Stir the mixture at 25°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the catalyst can be recovered by filtration for reuse.
-
The product can be isolated from the filtrate by evaporation of the solvent followed by purification, typically by recrystallization.
Method 3: Microwave-Assisted Synthesis
This solvent-free method is extremely rapid.
-
In a porcelain dish suitable for microwave synthesis, mix 3-(benzyloxy)benzaldehyde (1.222 mmol) and malononitrile (1.222 mmol).
-
Add 10 mg of ammonium acetate as a catalyst.
-
Place the dish in a microwave oven and irradiate at 320 W for 20-50 seconds.
-
Monitor the reaction progress by TLC.
-
After completion, the crude product can be purified by recrystallization.
Method 4: Homogeneous Catalysis with Piperidine
A classic and effective method for Knoevenagel condensation.
-
In a round-bottom flask equipped with a condenser, suspend 3-(benzyloxy)benzaldehyde and malononitrile in ethanol.
-
Add a catalytic amount of piperidine (e.g., a few drops).
-
Heat the mixture to reflux with stirring.
-
The reaction is typically rapid, and the product may precipitate upon formation.
-
After the reaction is complete (as monitored by TLC), cool the mixture in an ice bath.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
Workflow for Method Selection
The choice of synthetic method often depends on the specific requirements of the researcher, such as desired yield, reaction time, and adherence to green chemistry principles. The following diagram illustrates a logical workflow for selecting an appropriate method.
Caption: A decision tree to guide the selection of a synthesis method for this compound based on experimental priorities.
This guide provides a framework for selecting and implementing a synthesis method for this compound. The reproducibility of each method will depend on careful control of reaction parameters. For optimal results, it is recommended to perform small-scale trial reactions to determine the most suitable conditions for your specific laboratory setup.
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Microwave vs. Conventional Heating for Chemical Synthesis
In the realm of chemical synthesis, the method of heating can profoundly influence reaction outcomes, efficiency, and environmental impact. For researchers, scientists, and professionals in drug development, optimizing reaction conditions is paramount. This guide provides an objective, data-driven comparison of two primary heating methods: microwave irradiation and conventional heating. We will delve into the fundamental principles, present quantitative experimental data, and provide detailed methodologies for key reactions to empower you in making informed decisions for your synthetic protocols.
The Fundamental Difference: How Heat is Transferred
The core distinction between microwave and conventional heating lies in the mechanism of energy transfer.
Conventional heating relies on the transfer of thermal energy from an external source, through the walls of the reaction vessel, to the solvent and reactants. This process, governed by conduction and convection, results in a temperature gradient where the vessel walls are hotter than the bulk of the reaction mixture.[1][2]
Microwave heating , conversely, utilizes the ability of polar molecules or ions within the reaction mixture to transform electromagnetic energy directly into heat.[3][4] This occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules attempt to align with the oscillating electric field of the microwaves. This rapid reorientation creates molecular friction, generating heat.[5][6]
-
Ionic Conduction: The oscillation of ions in the reaction mixture under the influence of the microwave field results in collisions, which also generate heat.[4][7]
This direct "in-core" heating leads to a rapid and uniform temperature increase throughout the reaction volume, often with an inverted temperature gradient compared to conventional methods.[5]
Figure 1: A diagram illustrating the different heat transfer pathways in conventional and microwave heating.
Quantitative Performance Metrics: A Data-Driven Comparison
Experimental data consistently demonstrates the advantages of microwave-assisted synthesis across various metrics, including reaction time, yield, and energy consumption.
Reaction Time and Yield
Microwave irradiation is renowned for its ability to dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes while frequently improving product yields.[8][9]
| Reaction Type | Product | Conventional Heating | Microwave Heating | Reference |
| Time | Yield (%) | Time | Yield (%) | |
| Aspirin Synthesis | Acetylsalicylic Acid | 5 min | 90 | 1 min |
| Biginelli Reaction | Dihydropyrimidinone | 2-4 h | 61-91 | 2-4 min |
| Chalcone Synthesis | Ferrocenyl Chalcones | 10-40 h | 71-87 | 1-5 min |
| Quinoline Synthesis | Quinoline N-Oxides | 9-11 h | 38-67 | 30-40 min |
| Benzotriazole Deriv. Synthesis | 5-chloromethylbenzotriazole | 6 h | 65 | 4.3 min |
Energy Consumption
The direct heating mechanism of microwaves leads to significantly lower energy consumption compared to conventional methods, which require heating the apparatus and its surroundings.[9]
| Synthesis | Heating Method | Power Rating (kJ/min) | Time (min) | Actual Energy Consumed (kJ) | Reference |
| Aspirin Synthesis | Hot Plate | 51.9 | 5 | 180 | [6] |
| Microwave Oven | 51.0 | 1 | 36 | [6] |
Experimental Protocols: Key Examples
To provide a practical understanding, detailed methodologies for the synthesis of Aspirin and a Biginelli reaction are presented below.
Synthesis of Aspirin (Acetylsalicylic Acid)
Conventional Heating Protocol [6][10]
-
Reactant Mixture: In a 250 mL Erlenmeyer flask, add 10 grams of salicylic acid. In a fume hood, slowly add 18 mL of acetic anhydride.
-
Catalyst Addition: Carefully add 10 to 20 drops of 85% phosphoric acid to the mixture and swirl thoroughly.
-
Heating: Heat the mixture on a hot plate until all the salicylic acid has dissolved.
-
Work-up: Once the reaction is complete, cautiously add 20 drops of distilled water, followed by an additional 20 mL of distilled water.
-
Crystallization: Cool the solution in an ice bath to induce crystallization. If necessary, scratch the inner walls of the flask with a glass rod.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and wash with chilled water.
-
Drying: Dry the solid product in an oven at 100°C for approximately 30 minutes.
Microwave-Assisted Protocol [11][12]
-
Reactant Mixture: Combine salicylic acid and acetic anhydride in a microwave-safe reaction vessel.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate for 7 minutes at 175 watts.
-
Work-up and Crystallization: After irradiation, allow the mixture to cool. Recrystallize the resulting aspirin using water.
-
Isolation: Isolate the product via vacuum filtration.
Biginelli Reaction for Dihydropyrimidinone Synthesis
Conventional Heating Protocol [3][13]
-
Reactant Mixture: In a round-bottom flask fitted with a reflux condenser, mix the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of acid (e.g., 20 mol% sulfamic acid) in ethanol.[3]
-
Heating: Heat the mixture to reflux (approximately 80°C) for the required time (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture.
-
Isolation: Add ice-cold water to precipitate the solid product.
-
Purification: Filter the solid, wash thoroughly with water to remove unreacted urea/thiourea, and recrystallize from ethanol to obtain the pure product.
Microwave-Assisted Protocol [3][4]
-
Reactant Mixture: In a 100 mL beaker, place the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and catalyst (e.g., 20 mol% sulfamic acid).[3]
-
Microwave Irradiation: Cover the beaker with a watch glass and irradiate in a microwave reactor at 300 watts. The irradiation is typically done in short pulses (e.g., 20 seconds) with intermittent cooling to prevent overheating. Monitor the reaction by TLC.
-
Work-up and Isolation: Upon completion, add ice-cold water to the reaction mixture to precipitate the solid product.
-
Purification: Filter the product, wash with water, and recrystallize from ethanol.
Experimental Workflow Visualization
The general workflow for both heating methods can be visualized as a series of sequential steps, highlighting the significant reduction in the heating phase for microwave-assisted synthesis.
Figure 2: A comparative workflow diagram for conventional versus microwave-assisted synthesis.
Conclusion: A Greener and More Efficient Future for Synthesis
-
Drastically Reduced Reaction Times: Accelerating reactions from hours to minutes.[8][9]
-
Improved Yields and Purity: Often leading to higher yields of the desired product with fewer byproducts.[14][15]
-
Energy Efficiency: Substantially lower energy consumption contributes to greener and more sustainable laboratory practices.[6][9]
-
Uniform Heating: Minimizes thermal gradients and the potential for side reactions or decomposition of thermally sensitive materials.[9]
While conventional heating remains a staple in many laboratories, the evidence strongly suggests that for a wide range of chemical transformations, microwave heating is a superior alternative. For researchers and drug development professionals aiming to accelerate discovery and optimize synthetic routes, the adoption of microwave technology presents a clear path toward more efficient, economical, and environmentally friendly chemistry.
References
- 1. ukm.my [ukm.my]
- 2. asianpubs.org [asianpubs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. jocpr.com [jocpr.com]
- 5. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 6. Green Chemistry in Teaching Labo [web.njit.edu]
- 7. [PDF] Microwave-assisted Efficient Synthesis of Chalcones as Probes for Antimicrobial Activities | Semantic Scholar [semanticscholar.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ijprdjournal.com [ijprdjournal.com]
- 12. ijpbs.com [ijpbs.com]
- 13. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 14. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparing the anti-proliferative effects across different cancer cell lines
A detailed guide for researchers on the differential effects of common flavonoids on breast, lung, and colon cancer cell lines.
In the relentless pursuit of novel cancer therapeutics, natural compounds have emerged as a promising frontier. Among these, flavonoids, a diverse group of plant secondary metabolites, have garnered significant attention for their anti-proliferative properties. This guide provides a comparative analysis of the anti-proliferative effects of two prominent flavonoids, Quercetin and Apigenin, across three distinct cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma).
Comparative Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values for Quercetin and Apigenin in the selected cancer cell lines, providing a quantitative comparison of their anti-proliferative effects. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as treatment duration and assay methods.
| Compound | Cancer Cell Line | IC50 (µM) |
| Quercetin | MCF-7 (Breast) | 37[1][2], 48[3], 55[3], 200[4] |
| A549 (Lung) | Data not available in a comparable format | |
| HCT116 (Colon) | 181.7[5] | |
| Apigenin | MCF-7 (Breast) | ~50[6] |
| A549 (Lung) | Data not available in a comparable format | |
| HCT116 (Colon) | >50[7] |
IC50 values are representative figures from the cited literature. Variations are expected due to differing experimental protocols.
Unraveling the Mechanism: Targeting the PI3K/Akt Signaling Pathway
Both Quercetin and Apigenin have been shown to exert their anti-cancer effects by modulating various cellular signaling pathways. A key pathway implicated in their mechanism of action is the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.[8][9][10][11][12][13][14][15][16] Dysregulation of this pathway is a common feature in many cancers.
The following diagram illustrates the inhibitory action of these flavonoids on the PI3K/Akt signaling cascade.
Experimental Corner: The MTT Assay for Cell Proliferation
The anti-proliferative effects of compounds like Quercetin and Apigenin are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
The workflow for a typical MTT assay is outlined below.
Detailed MTT Assay Protocol
-
Cell Seeding: Cancer cells (MCF-7, A549, or HCT116) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (Quercetin or Apigenin). A control group with no compound is also included.
-
Incubation: The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT is added to each well. The plate is then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
This guide provides a foundational comparison of the anti-proliferative effects of Quercetin and Apigenin on key cancer cell lines. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and further explore the multifaceted mechanisms of these promising natural compounds.
References
- 1. Quercetin Suppresses Twist to Induce Apoptosis in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quercetin Suppresses Twist to Induce Apoptosis in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jbclinpharm.org [jbclinpharm.org]
- 5. sif2022-production.s3.amazonaws.com [sif2022-production.s3.amazonaws.com]
- 6. Apigenin and Hesperidin Downregulate DNA Repair Genes in MCF-7 Breast Cancer Cells and Augment Doxorubicin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of PI3K/AKT/GLUT1 Signaling Pathway by Quercetin in the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of PI3K/Akt/mTOR pathway by apigenin induces apoptosis and autophagy in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 3-(Benzyloxy)benzylidenemalononitrile
Essential Safety and Handling Guide for 3-(Benzyloxy)benzylidenemalononitrile
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on the safety data for the closely related compound, Benzylidenemalononitrile, and should be adapted to your specific laboratory conditions and risk assessment.
Hazard Summary
This compound is anticipated to have a hazard profile similar to Benzylidenemalononitrile. The primary hazards include acute toxicity if swallowed, inhaled, or in contact with skin, as well as irritation to the skin, eyes, and respiratory system.[1][2]
| Hazard Classification | Category |
| Acute Oral Toxicity | Category 4[1][2] |
| Acute Dermal Toxicity | Category 4[1][2] |
| Acute Inhalation Toxicity | Category 4[1][2] |
| Skin Corrosion/Irritation | Category 2[1][2][3] |
| Serious Eye Damage/Irritation | Category 2[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[1][3] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following PPE is mandatory:
-
Hand Protection : Chemical-resistant nitrile gloves are recommended.[4][5][6][7][8] Disposable nitrile gloves should be of sufficient thickness (e.g., 8-mil or greater for splash protection) and immediately discarded if contaminated.[5] Never reuse disposable gloves.[5]
-
Eye and Face Protection : Safety glasses with side shields or chemical safety goggles are required.[1] A face shield may be necessary for operations with a higher risk of splashing.
-
Skin and Body Protection : A laboratory coat or chemical-resistant apron must be worn. Ensure that clothing fully covers exposed skin.
-
Respiratory Protection : Handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[1] If a fume hood is not available, a NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge should be used.
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.
-
Preparation :
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are readily accessible.[1]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the required personal protective equipment as outlined above.
-
-
Weighing and Aliquoting :
-
Perform all manipulations of the solid compound within a chemical fume hood to control dust.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
During the Experiment :
-
Post-Experiment :
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[1]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Collect all solid waste, including contaminated gloves, paper towels, and weighing paper, in a dedicated, labeled hazardous waste container.
-
Liquid waste (solutions containing the compound) should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[1]
-
-
Container Management :
-
Ensure waste containers are made of a compatible material and are kept securely closed when not in use.
-
Label waste containers clearly with "Hazardous Waste" and the full chemical name.
-
-
Final Disposal :
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Experimental Workflow
Caption: Workflow for handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. unavera.de [unavera.de]
- 4. gpisupply.com [gpisupply.com]
- 5. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 6. glovesnstuff.com [glovesnstuff.com]
- 7. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 8. safetycompany.com [safetycompany.com]
- 9. durhamtech.edu [durhamtech.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
